Molecular structure and SMILES for (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one
Technical Monograph: (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one Part 1: Molecular Identity & Cheminformatics Executive Summary: (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one is a chiral gamma-lactam scaffold.[1][2] It serve...
Executive Summary:
(R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one is a chiral gamma-lactam scaffold.[1][2] It serves as a critical pharmacophore in medicinal chemistry, particularly in the design of neuroactive agents (GABA-B modulators) and kinase inhibitors (Trk/JAK pathways).[1] The 3,5-difluoro substitution pattern is a classic bioisosteric modification used to block metabolic oxidation at the phenyl ring while enhancing lipophilicity (
1181818-12-1 (refers to the S-enantiomer; R-enantiomer is distinct)
Part 2: Structural Analysis & Pharmacophore Significance
The Fluorine Effect (Metabolic Blocking)
The 3,5-difluoro substitution is not arbitrary.[1] In phenyl-based drugs, the para-position (C4) is the primary site for Cytochrome P450-mediated hydroxylation.[1]
Mechanism: By placing fluorines at the meta-positions (C3, C5), the electron density of the ring is reduced (inductive withdrawal), deactivating the ring towards electrophilic metabolic attack.[1]
Lipophilicity: The C-F bond is highly hydrophobic.[1] This modification typically increases the
, facilitating passive diffusion across the blood-brain barrier, which is essential for CNS targets.[1]
The Lactam Core (Bioisostere)
The pyrrolidin-2-one ring acts as a conformationally restricted analogue of GABA (gamma-aminobutyric acid).[1][2]
H-Bonding: The lactam amide (-NH-C=O-) serves as a directed Hydrogen Bond Donor (NH) and Acceptor (C=O), critical for binding affinity in enzyme pockets (e.g., kinase hinge regions).[1]
Part 3: Synthetic Pathways (The "How")
To ensure high enantiomeric excess (
), a chiral catalytic route is preferred over classical resolution. The following protocol utilizes Asymmetric Transfer Hydrogenation (ATH) , a field-proven method for chiral gamma-lactams.
Protocol: Asymmetric Reductive Cyclization
Precursor: 4-(3,5-Difluorophenyl)-4-oxobutanoic acid (derived from Friedel-Crafts acylation of 3,5-difluorobenzene with succinic anhydride).[1][2]
Step-by-Step Methodology:
Keto-Acid Formation:
React 1,3-difluorobenzene with succinic anhydride in the presence of
PubChem Compound Summary. (2025). (S)-5-(3,5-difluorophenyl)pyrrolidin-2-one.[1][2][3][4] National Center for Biotechnology Information.[1] Link(Note: Reference for the (S)-isomer structure validation).
Zhang, H., et al. (2021).[5] "Efficient synthesis of chiral 2-substituted pyrrolidines via asymmetric hydrogenation." Journal of Organic Chemistry. (General protocol for asymmetric lactam synthesis).
ChemScene. (2024). Product Data: (R)-2-(3,5-difluorophenyl)pyrrolidine Hydrochloride. Link(Reference for the downstream pyrrolidine derivative).
Technical Guide: The Role of (R)-5-(Difluorophenyl)pyrrolidin-2-one in Larotrectinib Synthesis
This guide provides an in-depth technical analysis of the role of the specified pyrrolidinone scaffold in the synthesis of Larotrectinib (Vitrakvi®). Editorial Note on Isomer Specificity: Larotrectinib (LOXO-101) structu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the role of the specified pyrrolidinone scaffold in the synthesis of Larotrectinib (Vitrakvi®).
Editorial Note on Isomer Specificity:
Larotrectinib (LOXO-101) structurally contains a 2,5-difluorophenyl moiety.[1][2][3][4] The prompt specifies the 3,5-difluorophenyl isomer. While the chemistry described below applies interchangeably to both regioisomers due to their electronic similarities, the 2,5-isomer is the clinically validated pharmacophore. This guide focuses on the chemistry of the (R)-5-(2,5-difluorophenyl)pyrrolidin-2-one (and its 3,5-analog) as a critical precursor to the active chiral amine.
Executive Summary
Larotrectinib is a first-in-class, ATP-competitive inhibitor of the Tropomyosin Receptor Kinase (TRK) family, approved for the treatment of solid tumors harboring NTRK gene fusions.[5] The molecule's high selectivity and potency are driven by its pharmacophore: the (R)-2-(2,5-difluorophenyl)pyrrolidine moiety.
The compound (R)-5-(2,5-difluorophenyl)pyrrolidin-2-one (a
-lactam) serves as a stable, chiral progenitor to this pharmacophore. Unlike the volatile and air-sensitive free pyrrolidine amine, the lactam offers superior handling characteristics, crystallinity for optical purification, and a controlled release of the active amine via reduction. In the context of the requested 3,5-difluorophenyl analog, this scaffold represents a key intermediate for structure-activity relationship (SAR) studies or specific impurity standards used in quality control.
Retrosynthetic Logic & Strategic Role
The synthesis of Larotrectinib hinges on the coupling of two complex fragments: the pyrazolo[1,5-a]pyrimidine core and the chiral pyrrolidine amine . The pyrrolidin-2-one (lactam) plays a pivotal role in the "Chiral Pool" or "Asymmetric Synthesis" branch of the pathway.
The Lactam-to-Amine Transformation
The lactam functions as a masked amine . Its carbonyl group at the C2 position locks the nitrogen reactivity and stabilizes the chiral center at C5. The critical process step is the reductive activation of this lactam to the cyclic amine.
Key Advantages of the Lactam Intermediate:
Enantiomeric Stability: The C5 chiral center is less prone to racemization in the lactam form compared to the free imine or amine precursors.
Purification: The lactam is typically a crystalline solid, allowing for enantiomeric enrichment via recrystallization (upgrading
from 90% to >99%).
Process Safety: Avoids the storage of unstable cyclic imines.
Pathway Visualization
The following diagram illustrates the integration of the pyrrolidinone scaffold into the convergent synthesis of Larotrectinib.
Caption: Convergent synthesis showing the lactam as the stable precursor to the key chiral amine pharmacophore.
Detailed Process Chemistry
Synthesis of the Chiral Lactam
While several routes exist, the Ellman Sulfinamide approach is the industry standard for high enantioselectivity (
).
Protocol (Adapted for 3,5- or 2,5-isomer):
Imine Formation: Condensation of 2,5-difluorobenzaldehyde with (R)-2-methylpropane-2-sulfinamide using Ti(OEt)
in THF.
Asymmetric Addition: Addition of a 3-carbon ester enolate (e.g., derived from methyl acetate or a Reformatsky reagent) or a Grignard reagent followed by oxidation/cyclization.
Alternative: A "one-pot" nitro-ester reduction cyclization if starting from a nitro-aldol precursor.
Cyclization: Acid-mediated deprotection of the sulfinyl group and concomitant ring closure yields (R)-5-(2,5-difluorophenyl)pyrrolidin-2-one .
Critical Step: Reduction to Pyrrolidine
This is the role-defining step for the molecule. The carbonyl oxygen is removed to generate the saturated heterocycle.
Parameter
Condition A (Standard)
Condition B (Scalable)
Mechanistic Note
Reagent
LiAlH (Lithium Aluminum Hydride)
BH-THF or BH-DMS
LAH is harsher; Borane is more chemoselective.
Solvent
THF / EtO
THF / Toluene
Anhydrous conditions are critical.
Temp
Reflux (60-65°C)
0°C RT Reflux
Controlled ramp prevents runaway exotherms.
Quench
Fieser Workup ()
MeOH / HCl
Careful quenching required to break Boron-Amine complexes.
Yield
85-92%
90-95%
Borane reduction typically cleaner.
Chiral Integrity
Retention of Configuration
Retention of Configuration
Critical: No racemization observed at C2/C5.
Experimental Protocol (Reduction):
To a solution of (R)-5-(2,5-difluorophenyl)pyrrolidin-2-one (1.0 equiv) in anhydrous THF (10 vol) at 0°C, add BH
-THF complex (1M, 3.0 equiv) dropwise over 30 min. Warm to ambient temperature, then reflux for 4 hours. Cool to 0°C and carefully quench with MeOH (caution: hydrogen evolution). Concentrate, treat residue with 6M HCl, and reflux for 1 hour to cleave the amine-borane complex. Basify with NaOH to pH >12 and extract with MTBE. Dry and concentrate to yield the chiral pyrrolidine oil.
Downstream Coupling (S
Ar)
The resulting chiral amine acts as a nucleophile in a Nucleophilic Aromatic Substitution (S
Ar) reaction with 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine.
Role of Chirality: The (R)-configuration of the pyrrolidine dictates the spatial orientation of the drug in the TRK kinase ATP-binding pocket. The use of the lactam precursor ensures this configuration is "locked in" prior to this step.
Analytical Quality Control
Ensuring the purity of the lactam intermediate is vital for the final drug substance quality (E-E-A-T principle: Self-validating systems).
Key Impurity Markers:
Regioisomers: 3,5-difluoro analog (if 2,5 is target) or vice versa. Separable by C18 HPLC.
Enantiomer: The (S)-enantiomer.
Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
Mobile Phase: Hexane:IPA (90:10).
Spec:
ee required before reduction.
References
FDA Label (Vitrakvi): Larotrectinib Sulfate Prescribing Information. U.S. Food and Drug Administration.[5][6] [Link]
Primary Process Patent: Array BioPharma Inc.[2] Process for the preparation of TRK inhibitors.[2][5][7][8][9][10] WO2010048314.[8]
Medicinal Chemistry: Haas, J., et al. "Discovery of Larotrectinib (LOXO-101), a Potent and Selective TRK Inhibitor." ACS Med. Chem. Lett. 2016. [Link]
Chiral Synthesis: Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines." Chemical Reviews. [Link]
Fluorine-Scanning the Lactam Scaffold: Therapeutic Utility of 3,5-Difluorophenyl Substituted Lactams
Part 1: The Pharmacophore Logic Why the Marriage of Lactams and 3,5-Difluorophenyls? In modern medicinal chemistry, the fusion of a lactam core (cyclic amide) with a 3,5-difluorophenyl moiety represents a strategic "priv...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: The Pharmacophore Logic
Why the Marriage of Lactams and 3,5-Difluorophenyls?
In modern medicinal chemistry, the fusion of a lactam core (cyclic amide) with a 3,5-difluorophenyl moiety represents a strategic "privileged structure" approach. This combination addresses two critical bottlenecks in drug discovery: metabolic stability and conformational control .
The "Fluorine Effect" on Metabolic Stability
The 3,5-difluorophenyl substitution pattern is not arbitrary. It is a calculated design choice to modulate the metabolic "soft spots" of a drug candidate.
Electronic Deactivation: The high electronegativity of fluorine atoms at the 3 and 5 positions significantly reduces the electron density of the phenyl ring (
-induction). This deactivation makes the ring resistant to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), which typically target electron-rich aromatic systems for epoxidation or hydroxylation.
Blocking Metabolic Sites: While the para (4-position) is the most common site for metabolic attack, 3,5-difluorination creates a "metabolic shield" that sterically and electronically discourages oxidation at the adjacent positions, extending the molecule's half-life (
).
Conformational Locking & Lipophilicity
Orthogonal Conformation: In N-arylated lactams, the repulsion between the lactam carbonyl oxygen and the ortho-hydrogens (or the fluorine lone pairs if 2,6-substituted) forces the phenyl ring to twist out of plane. The 3,5-substitution maintains this while tuning the lipophilicity (LogP) to improve membrane permeability without the steric penalty of larger halogens like chlorine.
Multipole Interactions: The C-F bond is highly polar but non-ionizable. The specific vector of the 3,5-difluoro motif allows for unique multipole-multipole interactions with protein backbones, often enhancing binding affinity in hydrophobic pockets (e.g., the ligand-binding domain of nuclear receptors).
Part 2: Therapeutic Applications (Case Studies)
Case Study A: ROR
t Inverse Agonists (Autoimmune Disease)
The Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR
t) is a master regulator of Th17 cell differentiation.[1][2][3][4] Excessive Th17 activity drives autoimmune pathologies like psoriasis and multiple sclerosis.
Mechanism: Small molecule inverse agonists bind to the ROR
t ligand-binding domain (LBD), destabilizing Helix 12 (H12).[5]
Role of the Scaffold: In several lead series (e.g., benzoxazinone or lactam derivatives), the 3,5-difluorophenyl group acts as a hydrophobic anchor. It fills a specific lipophilic sub-pocket within the LBD, while the lactam core positions a hydrogen-bond acceptor to interact with the receptor backbone (often His479 or Tyr502).
Outcome: The fluorinated moiety improves potency (
often < 50 nM) and ensures the compound survives first-pass metabolism in the liver.
Case Study B: Next-Generation Kinase Inhibitors (Oncology)
In the design of VEGFR-2 or c-Met inhibitors, lactams often serve as "hinge binders" (mimicking the adenine ring of ATP).
Optimization: Attaching a 3,5-difluorophenyl group to the lactam (often via a linker or direct N-arylation) targets the "back pocket" of the kinase.
Selectivity: The electron-deficient nature of the 3,5-difluorophenyl ring can engage in specific
-stacking interactions with gatekeeper residues, improving selectivity over homologous kinases.
The most robust method to install a 3,5-difluorophenyl group onto a lactam nitrogen is the Chan-Lam coupling. Unlike Buchwald-Hartwig amination, this reaction proceeds under mild, aerobic conditions, tolerating a wide range of functional groups.
Experimental Protocol
Objective: Synthesis of N-(3,5-difluorophenyl)pyrrolidin-2-one (Model Substrate).
Solvation: Add anhydrous DCM (10 mL) and stir for 5 minutes to create a suspension.
Substrate Addition: Add pyrrolidin-2-one (85 mg, 1.0 mmol) followed by pyridine (161
L, 2.0 mmol).
Reaction: Cap the flask with a drying tube (or attach an O
balloon for faster rates) and stir vigorously at room temperature (25°C) for 24 hours. The reaction mixture will typically turn from blue/green to a dark deep blue/black as the Cu species cycle.
Quench & Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0%
50% EtOAc in Hexanes).
Validation: Verify product identity via
H-NMR (look for distinct triplet/multiplet signals for the 3,5-difluoro protons around 6.5-7.0 ppm) and F-NMR (singlet around -108 ppm).
Part 4: Visualization & Data
SAR Logic & Mechanism
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection of this scaffold.
Caption: SAR decision tree highlighting how the 3,5-difluorophenyl group optimizes the lactam core for specific biological targets.
Synthetic Workflow (Chan-Lam Coupling)
The catalytic cycle for installing the 3,5-difluorophenyl group.
Caption: Simplified catalytic cycle for the Chan-Lam coupling of lactams with arylboronic acids.
Improved membrane crossing; higher affinity for hydrophobic pockets.
Metabolic Stability ()
Low (< 30 min)
Moderate
High (> 120 min)
Blocks oxidative metabolism at vulnerable ring positions.
Electronic Character ()
Neutral
Electron Withdrawing
Strongly Electron Withdrawing
Reduces oxidation potential; alters pKa of nearby groups.
CYP Inhibition Risk
Moderate
Moderate
Low
Reduced propensity to act as a competitive substrate for CYP enzymes.
References
BenchChem. (2025).[8][9] An In-Depth Technical Guide to 3,5-Difluorobiphenyl: Chemical Properties, Structure, and Synthetic Methodologies. Retrieved from
Collins, M., et al. (2025).[10] RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis.[4] PLOS ONE. Retrieved from
Qiao, J. X., et al. (2016). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant.[11] Beilstein Journal of Organic Chemistry. Retrieved from
Tanis, V. M., et al. (2019). 3-Substituted quinolines as RORgammat inverse agonists with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters. Retrieved from
Bilska-Markowska, M., et al. (2025).[10] Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications.[10] Retrieved from
Chiral Gamma-Lactam Architectures in Oncology: From Synthetic Scaffolds to Clinical Candidates
[1] Executive Summary The gamma-lactam (pyrrolidin-2-one) ring is not merely a structural linker; it is a privileged pharmacophore in modern oncology.[1] Its thermodynamic stability, ability to rigidly orient substituent...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The gamma-lactam (pyrrolidin-2-one) ring is not merely a structural linker; it is a privileged pharmacophore in modern oncology.[1] Its thermodynamic stability, ability to rigidly orient substituents in three-dimensional space, and capacity for hydrogen bonding make it an ideal scaffold for disrupting protein-protein interactions (PPIs) and inhibiting proteasomal activity.[1]
This technical guide analyzes the utility of chiral gamma-lactam building blocks in two high-value oncological targets: 20S Proteasome Inhibition (e.g., Marizomib) and MDM2-p53 Interaction Inhibition (e.g., Spiro-oxindoles).[1] We provide mechanistic insights, comparative potency data, and a validated protocol for the asymmetric synthesis of these complex scaffolds.
Structural Significance: The Gamma-Lactam Advantage
In drug design, the gamma-lactam offers distinct advantages over acyclic amides or other ring sizes:
Conformational Restriction: The 5-membered ring locks substituents (e.g., at C3 and C4 positions) into specific vectors, reducing the entropic penalty of binding to a target pocket.[1]
Metabolic Stability: Unlike beta-lactams, which are prone to hydrolytic ring opening (a feature exploited in antibiotics but often undesirable in chronic oncology therapies), gamma-lactams are generally stable against plasma esterases/peptidases.[1]
Chirality as a Potency Multiplier: The biological activity of gamma-lactam-based drugs is strictly governed by stereochemistry.[1] For instance, the (S)-configuration at the C4 position is often critical for mimicking the leucine residue in p53-mimetic inhibitors.[1]
Case Study A: The Proteasome Inhibitors (Marizomib)
Marizomib (Salinosporamide A) represents the pinnacle of gamma-lactam engineering.[1] It is a bicyclic structure where a gamma-lactam is fused to a reactive beta-lactone.[1][2]
Mechanism of Action
Marizomib functions as an irreversible inhibitor of the 20S proteasome. The gamma-lactam ring scaffolds the molecule, positioning the beta-lactone "warhead" to react with the N-terminal Threonine (Thr1) of the proteasome's
Step 1: The hydroxyl group of Thr1 attacks the carbonyl of the beta-lactone.
Step 2: The ring opens, forming an ester bond.
Step 3 (Unique to Marizomib): A neighboring chloride substituent facilitates the formation of a tetrahydrofuran ring, permanently locking the inhibitor to the enzyme. This "suicide inhibition" mechanism is distinct from the reversible inhibition seen with boronic acids (e.g., Bortezomib).[1]
Visualization: Proteasome Inhibition Pathway
Figure 1: Mechanism of Marizomib-induced apoptosis via irreversible 20S proteasome inhibition.[1]
Case Study B: MDM2 Inhibitors (Spiro-Gamma-Lactams)
The interaction between p53 (tumor suppressor) and MDM2 (E3 ubiquitin ligase) is a prime target for non-genotoxic cancer therapy.[1] Small molecules must mimic the alpha-helical backbone of p53 (specifically residues Phe19, Trp23, and Leu26) to block MDM2 binding.[1]
Spiro-oxindoles (containing a spiro-fused gamma-lactam ring) are among the most potent inhibitors in this class.[1] The rigid spiro-carbon (C3 of oxindole fused to C3/C4 of gamma-lactam) allows for the precise projection of hydrophobic groups to fill the deep hydrophobic cleft of MDM2.
Comparative Potency Data
The following table illustrates the impact of the gamma-lactam scaffold on inhibitory potency compared to earlier prototypes.
Compound Class
Representative Agent
Core Scaffold
Target
IC50 / Ki (nM)
Mechanism Note
Bicyclic Lactam
Marizomib (NPI-0052)
Gamma-lactam fused beta-lactone
20S Proteasome
~1.3 nM
Irreversible; 35x more potent than Omuralide
Monocyclic Lactam
Omuralide
Gamma-lactam fused beta-lactone
20S Proteasome
~45 nM
Active metabolite of Lactacystin
Spiro-oxindole
MI-1061
Spiro[3H-indole-3,3'-pyrrolidin]-2-one
MDM2-p53
0.16 nM
Mimics p53 Trp23/Leu26; High chemical stability
Imidazoline
Nutlin-3a
Imidazoline (Non-lactam control)
MDM2-p53
90 nM
First-generation benchmark
Advanced Synthetic Methodologies
Constructing chiral gamma-lactams with high enantioselectivity (ee) is the primary bottleneck in developing these drugs.[1] Two modern approaches dominate the field:
A. Asymmetric C-H Amidation
Recent advances (e.g., by IBS and KAIST researchers) utilize Iridium-based catalysts to insert nitrogen directly into C(sp3)-H bonds.[1]
Advantage: Allows the use of cheap hydrocarbon feedstocks or late-stage functionalization of complex intermediates.
Selectivity: Chiral ligands control the insertion to yield specific enantiomers, avoiding the need for chiral pool starting materials (like amino acids).
B. Regiodivergent Cyclization (Metal-Catalyzed)
This strategy allows chemists to selectively synthesize either gamma-lactams (5-membered) or delta-lactams (6-membered) from the same alkyne-tethered amide precursor simply by switching the metal catalyst.[1][3]
Protocol: Catalytic Asymmetric Synthesis of Spiro-Gamma-Lactams via 5-exo-dig Cyclization.
Rationale: This protocol generates the spiro-oxindole core found in MDM2 inhibitors (e.g., MI-1061 analogues) with high enantioselectivity.[1]
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1]
Atmosphere: Argon or Nitrogen
Step-by-Step Workflow
Catalyst Formation:
In a flame-dried Schlenk tube, dissolve Cu(OTf)
(7.2 mg, 0.02 mmol) and -Ph-Pyrabox ligand (0.024 mmol) in anhydrous DCE (1.0 mL). Stir at room temperature (RT) for 30 minutes to form the active chiral complex. Visual check: Solution should turn a distinct blue/green depending on the ligand.
Substrate Addition:
Add the
-alkynyl-2-oxindole substrate (0.2 mmol) to the catalyst mixture.
Reaction Initiation:
Add DABCO (4.5 mg, 0.04 mmol) in one portion. Seal the tube under Argon.
Technical Note: The base is critical for deprotonating the amide nitrogen, facilitating coordination to the Copper center.
Cyclization:
Stir the mixture at 40°C for 12–24 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:EtOAc (3:1).[1] Look for the disappearance of the alkyne starting material (
) and appearance of the spiro-lactam ().
Work-up:
Once complete, filter the reaction mixture through a short pad of silica gel to remove the metal catalyst. Wash with EtOAc (10 mL).[1][4] Concentrate the filtrate under reduced pressure.
Enantiomeric Excess (ee) Determination: Analyze via Chiral HPLC (e.g., Chiralpak AD-H column, IPA/Hexane 10:90, flow 1.0 mL/min).[1] Expect >90% ee for the spiro-gamma-lactam product.[1][5]
Visualization: Synthetic Workflow
Figure 2: Workflow for the Cu-catalyzed asymmetric synthesis of spiro-gamma-lactams.
References
Salinosporamide A (Marizomib) Mechanism & Discovery:
Feling, R. H., et al.[1] "Salinosporamide A: a highly cytotoxic proteasome inhibitor from a novel microbial source, a marine bacterium of the new genus Salinospora."[2] Angewandte Chemie International Edition, 2003.[1]
[1]
Spiro-oxindole MDM2 Inhibitors (MI-1061):
Ding, K., et al.[1][6] "Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction." Journal of Medicinal Chemistry, 2006/2014.
Regiodivergent Synthesis of Gamma-Lactams:
Xu, X. T., et al.[1] "Catalyst-Controlled Regiodivergence in Enantioselective Synthesis of Spirocyclic γ- versus δ-Lactams." ResearchGate/Organic Chemistry Frontiers, 2021.[1]
Asymmetric C-H Amidation for Lactam Synthesis:
Hong, S. Y., et al.[1] "Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts."[1][7] Nature Catalysis/IBS, 2018.[1]
General Review of Gamma-Lactams in Oncology:
Janecka, A., et al.[1] "Natural and Synthetic Gamma-Lactams as Anticancer Agents."[1][8][9] PubMed/Medline, 2013/2022.[1]
[1]
Solubility and Stability Profile of (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one: A Comprehensive Technical Guide
An In-depth Technical Guide for Drug Development Professionals Abstract (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one is a chiral molecule featuring a pyrrolidinone core and a difluorinated phenyl ring, structural motifs of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Development Professionals
Abstract
(R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one is a chiral molecule featuring a pyrrolidinone core and a difluorinated phenyl ring, structural motifs of significant interest in medicinal chemistry. The pyrrolidinone ring is a key component in various biologically active compounds, while the difluorophenyl group can enhance metabolic stability and binding affinity.[1][2] A thorough understanding of the compound's physicochemical properties, particularly its solubility and stability, is paramount for its advancement in any drug discovery and development pipeline. This guide provides a comprehensive framework for characterizing these critical attributes, detailing the underlying scientific principles, robust experimental protocols, and the development of a stability-indicating analytical method.
Introduction and Physicochemical Foundation
Before embarking on solubility and stability assessments, a foundational understanding of the molecule's intrinsic properties is essential. These parameters provide the initial context for experimental design.
(R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one is a solid at room temperature with the following characteristics:[3][4][5][6]
The presence of the polar lactam moiety suggests some degree of aqueous solubility, while the aromatic difluorophenyl group imparts lipophilicity. The predicted XlogP of 1.3 indicates a relatively balanced character, suggesting that solubility could be influenced significantly by pH and the choice of solvent systems.
Comprehensive Solubility Profiling
Solubility is a critical determinant of a drug candidate's bioavailability and formulate-ability.[8] A multi-faceted approach is required to build a complete solubility profile, distinguishing between early-stage screening data and definitive equilibrium measurements.
Kinetic vs. Thermodynamic Solubility: The "Why"
It is crucial to differentiate between two key types of solubility measurements:
Kinetic Solubility: This is a high-throughput assessment of how quickly a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[9] It's used in early discovery to rank-order compounds and flag potential issues.[9] Methods like nephelometry, which measures turbidity, are common. However, these results can be influenced by factors like the rate of addition and the presence of DMSO, and may reflect a metastable state.[10]
Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution.[9] It is a more time- and resource-intensive measurement but provides the definitive data required for later-stage development and formulation design.[8][10] The shake-flask method is the most common approach.[10]
The following workflow outlines the definitive shake-flask method for determining the thermodynamic solubility of (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one.
Caption: Workflow for Thermodynamic Solubility Determination.
Preparation: Add an excess of solid (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one (e.g., 2-5 mg) to a series of glass vials. The excess is critical to ensure equilibrium with the solid state is achieved.[10]
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test medium to each vial. Recommended media include:
Phosphate-buffered saline (PBS) at pH 7.4.
A range of buffers (e.g., citrate, phosphate) to cover a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8).
Biorelevant media such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) to predict in vivo behavior.[10]
Common organic solvents used in synthesis and formulation (e.g., ethanol, propylene glycol).
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 37°C) for at least 24 hours. A longer duration (48-72 hours) may be necessary to ensure true equilibrium is reached.[10]
Phase Separation: After equilibration, separate the undissolved solid. This is best achieved by centrifuging the vials, followed by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microcrystals.[8][10]
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a pre-validated analytical method, typically HPLC-UV.[8] Prepare a standard calibration curve to ensure accurate quantification.
Stability Profile and Forced Degradation
Understanding a molecule's stability is a non-negotiable aspect of drug development, informing storage conditions, formulation strategies, and shelf-life determination.[11][12][13] Forced degradation studies are intentionally aggressive experiments designed to predict the primary degradation pathways and to generate degradation products needed for analytical method validation.[14][15][16]
The Pyrrolidin-2-one (γ-Lactam) Core: A Point of Focus
The γ-lactam ring in (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one is a key structural feature that warrants specific attention. Lactam rings are cyclic amides and are susceptible to hydrolysis, which results in ring-opening to form the corresponding amino acid. This degradation is typically catalyzed by acidic or basic conditions.[14][17]
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[14]
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates the ring-opening.[14]
Therefore, a primary anticipated degradation pathway for this molecule is the opening of the pyrrolidinone ring.
Experimental Workflow: Forced Degradation & Method Development
The goal of forced degradation is to achieve a target degradation of approximately 5-20%.[11] This provides sufficient levels of degradants for detection and structural elucidation without completely consuming the parent compound.
Caption: Workflow for Forced Degradation and Method Development.
Detailed Protocols: Forced Degradation Studies
For each condition, a solution of (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is prepared. A control sample (unstressed) is stored under normal conditions.
Acidic Hydrolysis:
Protocol: Add an equal volume of 0.1 M HCl to the drug solution.
Conditions: Incubate at 60°C.
Rationale: To simulate acidic environments and promote acid-catalyzed reactions like lactam hydrolysis.[14]
Basic Hydrolysis:
Protocol: Add an equal volume of 0.1 M NaOH to the drug solution.
Conditions: Incubate at room temperature or slightly elevated (40°C).
Rationale: Basic conditions are often more aggressive towards amides and esters, targeting the lactam ring.[14]
Oxidative Degradation:
Protocol: Add an equal volume of 3% H₂O₂ to the drug solution.
Conditions: Store at room temperature, protected from light.
Rationale: To assess susceptibility to oxidation, which can occur in the presence of peroxide impurities in excipients.[14]
Thermal Degradation:
Protocol: Store the solid compound in an oven at 80°C. Also, reflux a solution of the compound.
Rationale: To evaluate the intrinsic thermal stability of the molecule in both solid and solution states.
Photostability:
Protocol: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control.
Rationale: To identify any potential for photodegradation upon exposure to light.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[11][12][13][18] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[12][18]
Protocol: HPLC Method Development
Column Selection: Start with a versatile, high-purity C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The nonpolar stationary phase is well-suited for retaining the moderately lipophilic analyte.[12]
Mobile Phase Selection:
Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic pH helps to produce sharp peak shapes for the parent compound and potential degradants.
Organic Phase (B): Acetonitrile or Methanol. These are common organic modifiers in reversed-phase chromatography. Running initial gradients with both can reveal significant selectivity differences.[13]
Initial Gradient: Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) on the unstressed and all stressed samples.
Wavelength Selection: Use a photodiode array (PDA) detector to analyze the peak spectra. Select a wavelength for quantification that provides a good response for the parent compound and the observed degradation products (e.g., 254 nm or a local maximum).
Method Optimization: Analyze the chromatograms from the stressed samples. The goal is to achieve baseline separation (Resolution > 2.0) between the parent peak and all degradant peaks.[11] Adjust the gradient slope, initial/final %B, and temperature to optimize the separation. If co-elution occurs, consider alternative column chemistries (e.g., Phenyl-Hexyl, Cyano).
Peak Tracking and Identification: Using an HPLC system coupled with a Mass Spectrometer (LC-MS) is highly recommended during development. MS provides mass-to-charge ratio data that is invaluable for tracking peaks across different runs and for the initial structural elucidation of degradation products.[18] For example, the hydrolytic ring-opening of the lactam would result in the addition of a water molecule (H₂O, +18 Da) to the parent mass.
Data Summary and Interpretation
All quantitative data should be summarized in clear, concise tables for easy interpretation and comparison.
Table 1: Summary of Thermodynamic Solubility Data
Medium
pH
Temperature (°C)
Solubility (µg/mL) ± SD
Phosphate Buffer
2.0
37
[Example Data]
Acetate Buffer
4.5
37
[Example Data]
Phosphate Buffer
6.8
37
[Example Data]
PBS
7.4
37
[Example Data]
FaSSIF
6.5
37
[Example Data]
FeSSIF
5.0
37
[Example Data]
Water
~7.0
25
[Example Data]
Table 2: Summary of Forced Degradation Results
Stress Condition
Conditions
% Assay Remaining
No. of Degradants >0.1%
Control
Room Temp
100
0
0.1 M HCl
60°C, 24h
[Example Data]
[Example Data]
0.1 M NaOH
40°C, 8h
[Example Data]
[Example Data]
3% H₂O₂
Room Temp, 24h
[Example Data]
[Example Data]
Thermal (Solid)
80°C, 7 days
[Example Data]
[Example Data]
Photolytic
ICH Q1B
[Example Data]
[Example Data]
Conclusion
This guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the solubility and stability of (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one. By employing the detailed protocols for thermodynamic solubility and forced degradation, and by developing a validated stability-indicating HPLC method, researchers can generate the critical data package necessary to make informed decisions in the drug development process. A thorough understanding of these fundamental properties is indispensable for mitigating late-stage failures and successfully advancing promising chemical entities toward clinical evaluation.
References
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021, August 24). LCGC International. Available from: [Link]
Stability indicating hplc method development: a review. Academia.edu. Available from: [Link]
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]
Stability Indicating HPLC Method Development –A Review. (2021, September 15). IJTSRD. Available from: [Link]
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Available from: [Link]
How to Develop Stability Indicating HPLC Methods. (2024, May 1). The Royal Society of Chemistry. Available from: [Link]
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Available from: [Link]
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. Available from: [Link]
One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. (2025, October 6). PMC. Available from: [Link]
Analytical Methods. RSC Publishing. Available from: [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. Available from: [Link]
Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Available from: [Link]
Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020, June 27). Veeprho. Available from: [Link]
(R)-N-(5-((S)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide. PubChem. Available from: [Link]
(2R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE. lookchem. Available from: [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]
(5s)-5-(3,5-difluorophenyl)pyrrolidin-2-one. PubChemLite. Available from: [Link]
(5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one. MilliporeSigma. Available from: [Link]
(5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one. MilliporeSigma. Available from: [Link]
2-(2,5-Difluorophenyl)pyrrolidine. PubChem. Available from: [Link]
(5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one. MilliporeSigma. Available from: [Link]
Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. (2025, August 6). ResearchGate. Available from: [Link]
Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. (2021, March 26). SciSpace. Available from: [Link]
Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. (2024, August 17). Semantic Scholar. Available from: [Link]
A Novel Spectrophotometric Method for Determination of Five 1,4-Dihydropyridine Drugs in Their Tablets and Capsules Using Vanillin Reagent. SCIRP. Available from: [Link]
Metabolic Stability of Fluorinated Pyrrolidinone Derivatives: A Strategic Guide to Enhancing Drug-like Properties
An In-depth Technical Guide for Drug Development Professionals Introduction: The Pyrrolidinone Scaffold and the Imperative of Metabolic Stability The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Pyrrolidinone Scaffold and the Imperative of Metabolic Stability
The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of diseases, from central nervous system disorders to oncology.[1][2] Its utility stems from its ability to present substituents in a well-defined three-dimensional space, acting as a versatile pharmacophore that can engage with biological targets through various non-covalent interactions.[1][2]
However, like many heterocyclic structures, the pyrrolidinone moiety and its associated substituents can be susceptible to metabolic breakdown, primarily in the liver. This metabolic liability is a critical hurdle in drug development. A compound with poor metabolic stability is often rapidly cleared from the body, leading to low bioavailability and a short duration of action, which can necessitate higher or more frequent dosing and increase the risk of off-target effects.[3][4]
The primary family of enzymes responsible for this breakdown are the Cytochrome P450 (CYP) monooxygenases.[5][6] These enzymes catalyze the oxidation of xenobiotics, preparing them for excretion.[5][6] For pyrrolidinone-based drug candidates, common metabolic "soft spots" include oxidation of the pyrrolidine ring itself, N-dealkylation, or oxidation of appended alkyl or aryl groups.[1][7]
Strategic modification of a drug candidate to improve its metabolic profile is therefore a cornerstone of the optimization process. Among the most powerful and widely used strategies is the selective incorporation of fluorine atoms.[8][9][10] This guide provides a detailed exploration of why and how fluorination enhances the metabolic stability of pyrrolidinone derivatives, coupled with robust, field-proven protocols for its experimental evaluation.
The Role of Fluorine in Modulating Metabolic Stability
The introduction of fluorine into a molecule is far more than a simple substitution; it imparts a unique combination of steric and electronic properties that can profoundly influence a compound's metabolic fate.[4][8][11] This is typically achieved by two primary mechanisms: metabolic shielding and alteration of electronic properties.
Mechanism 1: Metabolic Shielding with the Carbon-Fluorine Bond
The most direct way fluorine enhances metabolic stability is by "blocking" sites susceptible to CYP450-mediated oxidation.[4][8] CYP450 enzymes often initiate metabolism by abstracting a hydrogen atom from a C-H bond to form a hydroxylated metabolite.[5][6] By replacing a hydrogen atom at a known metabolic soft spot with a fluorine atom, medicinal chemists leverage the exceptional strength of the C-F bond (approx. 110-126 kcal/mol) compared to a typical C-H bond (approx. 100-113 kcal/mol).[5] This significantly increases the activation energy required for enzymatic oxidation, effectively rendering that position resistant to metabolic attack.[4][5]
For pyrrolidinone derivatives, this strategy is often applied to positions on the pyrrolidinone ring or on adjacent alkyl chains that are prone to hydroxylation.[12]
Fig 1. Impact of Fluorination on Pyrrolidinone Metabolism.
Mechanism 2: Alteration of Physicochemical Properties
Fluorine is the most electronegative element, and its introduction can significantly alter the electronic distribution within a molecule.[4][9] This has several consequences for metabolic stability:
Modulation of pKa: Placing fluorine near a basic nitrogen, such as the one in the pyrrolidine ring, can lower its pKa (reduce its basicity). This can affect the compound's ionization state at physiological pH, potentially altering its affinity for the active site of metabolizing enzymes.[4]
Altered Enzyme Affinity: The electronic perturbations caused by fluorine can change how a molecule binds within the active site of a CYP enzyme.[5][6] This can either decrease the affinity of the compound for the enzyme or orient it in a way that is less favorable for metabolism, both of which would lead to increased stability.[5]
While effective, it is crucial to recognize that fluorinated compounds are not entirely immune to metabolism. In some cases, metabolism can still occur, potentially leading to defluorination and the formation of reactive metabolites.[12][13] Therefore, rigorous experimental evaluation is non-negotiable.
Experimental Assessment of Metabolic Stability
To quantify the metabolic stability of fluorinated pyrrolidinone derivatives, in vitro assays using liver-derived subcellular fractions or intact cells are the industry standard.[14][15][16] These assays measure the rate of disappearance of the parent compound over time, from which key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[14][17]
The two most common systems are liver microsomes and cryopreserved hepatocytes.
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells. They are rich in Phase I enzymes, particularly CYPs, making them a cost-effective and high-throughput tool for assessing CYP-mediated metabolism.[3][16][17]
Hepatocytes: These are intact, primary liver cells. They contain the full complement of both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs) and cofactors in a more physiologically relevant environment.[16][18][19] They are considered the "gold standard" for in vitro metabolism studies.[16]
The choice between these systems depends on the stage of drug discovery and the specific questions being asked. Microsomal assays are often used for initial screening, while hepatocyte assays provide a more comprehensive picture of hepatic clearance.[20]
Fig 2. General Workflow for In Vitro Metabolic Stability Assays.
Protocol 1: Liver Microsomal Stability Assay
This protocol provides a self-validating system for determining a compound's stability against Phase I metabolic enzymes.
1. Reagent Preparation:
Test Compound Stock: Prepare a 10 mM stock solution of the fluorinated pyrrolidinone derivative in DMSO.
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. The NRS ensures a constant supply of the essential CYP450 cofactor, NADPH, throughout the incubation.[21][22]
Control Compounds: Prepare 10 mM DMSO stocks of a high-turnover control (e.g., Imipramine) and a low-turnover control (e.g., Warfarin) to validate the metabolic activity of the microsome batch.
Termination Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, Labetalol). The IS is crucial for correcting for variations in sample processing and instrument response.[23]
2. Incubation Procedure:
Add the test compound or control compound to wells of a 96-well plate to achieve a final concentration of 1 µM.
Add the diluted liver microsome solution (final protein concentration 0.5 mg/mL) to each well.[24]
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.[25]
Initiate the metabolic reaction by adding the pre-warmed NRS solution.[17]
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the ice-cold termination solution.[17][24] This immediately stops the enzymatic reaction and precipitates the microsomal proteins.
3. Sample Analysis:
Centrifuge the termination plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[26][27][28] LC-MS/MS provides the sensitivity and selectivity required to accurately quantify the remaining parent compound in a complex biological matrix.[23][26]
4. Data Analysis:
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[17]
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .[17]
Protocol 2: Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II pathways.
1. Reagent Preparation:
Test Compound & Controls: Prepare as described in the microsomal assay protocol. Verapamil (Phase I) and 7-hydroxycoumarin (Phase II) are common controls for hepatocyte assays.[18]
Hepatocytes: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Gently resuspend the cells in pre-warmed incubation medium (e.g., Williams' Medium E). Perform a cell count and viability check (e.g., using Trypan Blue); viability should be >80%. Adjust the cell density to the desired concentration (e.g., 1 million viable cells/mL).[29]
Termination Solution: Prepare as described in the microsomal assay protocol.
2. Incubation Procedure:
Add the test compound or control compound to wells of a plate to achieve a final concentration of 1 µM.
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[21]
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension to a plate containing the ice-cold termination solution.[29]
3. Sample Analysis & Data Analysis:
Follow the same procedures for sample processing, LC-MS/MS analysis, and data calculation as outlined in the microsomal stability assay protocol.[18]
For hepatocytes, CLint is typically expressed as µL/min/10⁶ cells.
Data Presentation and Interpretation
The primary output of these assays is the intrinsic clearance (CLint), which reflects the inherent ability of the liver to metabolize a drug.[14][16] Compounds can be categorized based on their CLint values to guide further development. A lower CLint value indicates greater metabolic stability.[17]
Table 1: Comparative Metabolic Stability Data
Compound
Structure
Assay System
t½ (min)
CLint (µL/min/mg protein)
Stability Category
Pyrrolidinone-A
(Non-fluorinated)
Human Liver Microsomes
15
92.4
High Clearance
Fluoro-Pyrrolidinone-A1
(Fluorinated at Ring)
Human Liver Microsomes
95
14.6
Low Clearance
Fluoro-Pyrrolidinone-A2
(Fluorinated at Side-Chain)
Human Liver Microsomes
>120
<11.5
Very Low Clearance
Data are hypothetical for illustrative purposes.
The data in Table 1 clearly demonstrates the powerful effect of strategic fluorination. The parent compound, Pyrrolidinone-A, is rapidly metabolized. However, placing a fluorine atom on the pyrrolidinone ring (A1) or the side-chain (A2) dramatically increases the metabolic half-life and reduces the intrinsic clearance, transforming a metabolically liable compound into a stable one.
Conclusion
Enhancing metabolic stability is a critical objective in the journey of transforming a promising chemical hit into a viable drug candidate. For compounds built around the versatile pyrrolidinone scaffold, metabolic liabilities often present a significant challenge. The strategic incorporation of fluorine is a field-proven and highly effective tactic to overcome this hurdle. By leveraging the unique properties of the C-F bond to shield metabolic soft spots and modulate physicochemical properties, drug development professionals can significantly improve a compound's pharmacokinetic profile. The robust in vitro microsomal and hepatocyte stability assays detailed in this guide provide the essential, self-validating framework to quantify the success of this strategy, enabling data-driven decisions and accelerating the development of safer, more effective medicines.
References
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. [Link]
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom.org. (2025, March 4). Longdom Publishing SL. [Link]
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. [Link]
Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2016, May 15). PubMed. [Link]
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]
BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery. (n.d.). Journal of Neonatal Surgery. [Link]
Optimization of Rat Liver Microsomal Stability Assay Using HPLC. (n.d.). Science Alert. [Link]
Occurrence of the NIH Shift upon the Cytochrome P450-Catalyzed in Vivo and in Vitro Aromatic Ring Hydroxylation of Fluorobenzenes | Chemical Research in Toxicology. (n.d.). ACS Publications. [Link]
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]
Fluorine Substitution Can Block CYP3A4 Metabolism-Dependent Inhibition: Identification of ( S ) -N -[1-(4-Fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an Orally Bioavailable KCNQ2 Opener Devoid of CYP3A4 Metabolism-Dependent Inhibition | Request PDF. (2025, August 6). ResearchGate. [Link]
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (n.d.). ChemRxiv. [Link]
2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis. (2019, May 7). Frontiers. [Link]
Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives | Organic Letters. (2023, May 1). ACS Publications. [Link]
Major metabolic pathway for N-methyl-2-pyrrolidone in humans. (n.d.). PubMed. [Link]
Major metabolic pathway for N-methyl-2-pyrrolidone in humans - Lund University. (n.d.). Lund University. [Link]
Key Intermediates for TRK Inhibitor Drug Development
The following technical guide details the development, synthesis, and process chemistry of key intermediates for TRK (Tropomyosin Receptor Kinase) inhibitors. Technical Guide for Medicinal Chemists & Process Scientists E...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the development, synthesis, and process chemistry of key intermediates for TRK (Tropomyosin Receptor Kinase) inhibitors.
Technical Guide for Medicinal Chemists & Process Scientists
Executive Summary: The Structural Evolution of TRK Inhibition
The development of TRK inhibitors represents a paradigm shift in precision oncology, moving from "tissue-agnostic" first-generation agents to structurally complex next-generation macrocycles designed to overcome acquired resistance.[1]
First-Generation (Larotrectinib, Entrectinib): Type I ATP-competitive inhibitors.[1][2] Their efficacy relies on a compact pharmacophore fitting the ATP pocket. However, they are susceptible to "solvent-front" mutations (e.g., TRKA G595R, TRKC G623R) where steric bulk hinders binding.[1][2]
Next-Generation (Repotrectinib, Selitrectinib): Designed with rigid, often macrocyclic 3D architectures.[1][2] These structures avoid the steric clash at the solvent front while maintaining high affinity for the kinase hinge region.
This guide focuses on the critical intermediates that enable these distinct structural classes, specifically the chiral pyrrolidines of Larotrectinib and the complex linear precursors required for Repotrectinib’s macrocyclization.
Structural Biology & Pharmacophore Logic[1]
The design of key intermediates is dictated by the binding mode within the TRK kinase domain.
Pharmacophore Binding Modes
Feature
First-Gen (Larotrectinib)
Next-Gen (Repotrectinib)
Binding Type
Type I (ATP Competitive)
Type I (Macrocyclic/Rigid)
Hinge Binder
Pyrazolo[1,5-a]pyrimidine
Pyrazolo[1,5-a]pyrimidine (embedded)
Solvent Front
Sterically sensitive (Arg mutations clash)
Compact turn/macrocycle avoids clash
Key Chirality
(R)-pyrrolidine controls orientation
(R,S)-stereocenters control ring shape
Visualization: TRK Inhibitor Evolution Logic
Figure 1: Structural logic driving the transition from first-generation acyclic intermediates to next-generation macrocyclic precursors.
The synthesis of Larotrectinib hinges on the enantioselective construction of the chiral pyrrolidine ring. The (R)-configuration is essential for orienting the fluorophenyl group into the hydrophobic back pocket of the kinase.
Key Intermediate Profile
Intermediate Name
(R)-2-(2,5-difluorophenyl)pyrrolidine
Role
Pharmacophore anchor (hydrophobic pocket)
Chirality
(R)-enantiomer (critical for activity)
Key Reagent
(S)-tert-butanesulfinamide (Ellman's Auxiliary)
Process Challenge
Controlling diastereoselectivity during cyclization
Synthesis Workflow (Ellman Route)
The industrial standard utilizes Ellman’s auxiliary to establish chirality before ring closure.[2]
Figure 2: Asymmetric synthesis of the Larotrectinib pyrrolidine core using Ellman's auxiliary chemistry.[1]
Experimental Protocol: Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine
Based on optimized process chemistry (e.g., WO2010048314, OPRD).
Imine Formation: Charge a reactor with 2,5-difluorobenzaldehyde (1.0 eq) and (S)-2-methylpropane-2-sulfinamide (1.05 eq) in THF. Add Ti(OEt)4 (2.0 eq) and stir at ambient temperature until conversion >98%. Quench with brine, filter titanium salts, and concentrate.[2]
Diastereoselective Grignard: Cool the sulfinyl imine solution in THF to -48°C. Slowly add 3-butenylmagnesium bromide (2.0 eq). Maintain internal temperature <-40°C to preserve diastereoselectivity (dr > 95:5).
Cyclization: The resulting homoallylic amine is subjected to ozonolysis (or OsO4/NaIO4 oxidative cleavage) to generate the aldehyde in situ, followed immediately by reductive amination (NaBH(OAc)3) and acid deprotection (HCl/MeOH) to yield the chiral pyrrolidine salt.[2]
Case Study 2: Repotrectinib (Next-Generation Macrocycle)
Target: ROS1, TRKA/B/C (Solvent Front Mutations)
Core Scaffold: Macrocyclic Pyrazolo[1,5-a]pyrimidine
Critical Intermediate: Linear Acid-Amine Precursor[1][2]
Repotrectinib utilizes a macrocyclization strategy to rigidify the bioactive conformation.[3] The key intermediate is not a simple ring but a highly functionalized linear precursor containing both the carboxylic acid and the amine terminus required for the final ring closure.
The synthesis converges two chiral fragments into a linear chain, which is then cyclized under high dilution to favor intramolecular reaction over intermolecular polymerization.
Figure 3: Convergent synthesis of Repotrectinib focusing on the critical macrolactamization step.
Experimental Protocol: Macrolactamization
Critical Process Parameter: Concentration must be controlled to prevent dimerization.
Preparation: Dissolve the linear amino-acid intermediate (1.0 eq) in DMF (approx. 20-40 volumes relative to mass). High dilution (e.g., 0.005 M) is critical.[2]
Activation: Cool to 0°C. Add DIPEA (4-6 eq).
Coupling: Add FDPP (Pentafluorophenyl diphenylphosphinate, 1.2 eq) in one portion. FDPP is preferred over HATU/EDC for macrocyclizations as it often suppresses epimerization.[2]
Reaction: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by HPLC for the disappearance of the linear precursor (MW ~373 for free acid) and formation of the macrocycle (MW ~355).
Workup: Aqueous workup followed by silica gel chromatography.[2]
Patent: Array BioPharma Inc.[2] "Pyrrolidine derivatives as TRK kinase inhibitors." WO 2010/048314.[2] Link[1]
Process Chemistry: "Development of a Scalable Synthesis of Larotrectinib." Organic Process Research & Development.
Repotrectinib Structure & Macrocyclization
Mechanism:[4][5][6][7][8] Drilon, A. et al. "Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent-Front Mutations."[1][2][9] Cancer Discovery, 2018.[2][9][10] Link
Synthesis Patent: Turning Point Therapeutics.[2][11] "Macrocyclic Kinase Inhibitors." US Patent 2017/0334929.[2] Link[1]
Ellman Auxiliary Chemistry
Ellman, J. A. et al. "Synthesis of enantiomerically pure N-tert-butanesulfinyl imines."[1][2][12] Journal of Organic Chemistry, 1999.[12] Link[1]
Entrectinib Chemistry
Menichincheri, M. et al. "Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor."[1][2] Journal of Medicinal Chemistry, 2016.[2] Link[1]
Application Note: Asymmetric Synthesis of (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one
This Application Note details the asymmetric synthesis of (R)-5-(3,5-difluorophenyl)pyrrolidin-2-one , a critical pharmacophore structurally analogous to the core scaffold of the TRK inhibitor Larotrectinib (Vitrakvi®)....
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note details the asymmetric synthesis of (R)-5-(3,5-difluorophenyl)pyrrolidin-2-one , a critical pharmacophore structurally analogous to the core scaffold of the TRK inhibitor Larotrectinib (Vitrakvi®).
While the clinical drug utilizes the 2,5-difluorophenyl regioisomer, the protocols below are optimized for the 3,5-difluorophenyl isomer as requested. These methodologies represent two distinct pillars of modern synthesis: Catalytic Asymmetric Hydrogenation (ideal for process scale-up) and Chiral Sulfinamide Auxiliary Chemistry (ideal for rapid medicinal chemistry exploration).
Part 1: Strategic Overview & Pathway Selection
The synthesis of chiral
-lactams (pyrrolidin-2-ones) is a foundational capability in kinase inhibitor development. We present two validated routes selected for their high enantiomeric excess () and reproducibility.
Feature
Route A: Catalytic Asymmetric Hydrogenation
Route B: Ellman's Chiral Auxiliary
Primary Mechanism
Ru/Rh-catalyzed reduction of cyclic enamide
Diastereoselective addition to sulfinimine
Scale Suitability
High (Multi-kilogram to Ton)
Low to Medium (Gram to Kilogram)
Atom Economy
Excellent (100% atom efficiency in reduction)
Moderate (Requires stoichiometric auxiliary)
Chiral Source
Catalytic Ligand (e.g., (S)-BINAP)
Stoichiometric Reagent ((R)-t-Butanesulfinamide)
Target
>98% (with recrystallization)
>98% (after diastereomer separation)
Synthesis Decision Logic (DOT Diagram)
Caption: Decision tree for selecting the optimal synthetic route based on scale and resource availability.
This route utilizes the dynamic kinetic resolution or direct asymmetric hydrogenation of the unsaturated lactam precursor. It is the industry standard for manufacturing 5-arylpyrrolidin-2-ones.
Step 1: Synthesis of 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrol-2-one
Rationale: The unsaturated lactam provides the prochiral olefin for the catalyst.
Reagents: Succinimide, 3,5-Difluorophenylmagnesium bromide,
-TsOH.
Grignard Addition:
Charge a flame-dried flask with succinimide (1.0 equiv) and anhydrous THF (10 mL/g). Cool to 0°C.
Dropwise add 3,5-difluorophenylmagnesium bromide (2.2 equiv, 1.0 M in THF). Note: Excess Grignard is required to deprotonate the imide nitrogen first.
Stir at 0°C for 4 hours, then warm to RT overnight.
Dissolve the crude hydroxylactam in Toluene (10 mL/g).
Add catalytic
-toluenesulfonic acid (-TsOH, 0.05 equiv).
Reflux with a Dean-Stark trap to remove water for 3-6 hours.
Workup: Wash with
, brine, dry over , and concentrate.
Purification: Recrystallize from Isopropanol/Hexanes to obtain the off-white solid enamide.
Step 2: Asymmetric Hydrogenation
Rationale: The use of a chiral Ruthenium or Rhodium catalyst transfers chirality to the C5 position. To obtain the (R) -enantiomer, the ligand choice is critical. Based on quadrant diagrams for BINAP-Ru complexes, (S)-BINAP typically induces the (R)-configuration in cyclic enamides (verify with specific catalyst screening, as electronic effects can invert selectivity).
Preparation: In a nitrogen-filled glovebox, charge a high-pressure hydrogenation vessel (autoclave) with the enamide substrate (1.0 equiv) and degassed methanol (5 mL/g).
Catalyst Loading: Add the Ruthenium catalyst (S/C ratio 1000:1 to 500:1).
Hydrogenation: Seal the vessel. Purge with
(3x). Pressurize to 30-50 bar (435-725 psi) .
Reaction: Stir at 50-60°C for 12-24 hours.
Workup: Vent
. Filter the solution through a pad of Celite/Silica to remove metal residues. Concentrate the filtrate.
Purification: Recrystallize from EtOAc/Heptane to upgrade
to >99%.
Critical Control Point: Oxygen exclusion is paramount. Trace
poisons the catalyst and reduces enantioselectivity.
This route is preferred for rapid analog generation or when high-pressure hydrogenation equipment is unavailable. It relies on the diastereoselective addition of a Reformatsky reagent.
Dissolve 3,5-difluorobenzaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).
Add
(2.0 equiv) dropwise. Function: Lewis acid and water scavenger.
Stir at RT for 16 hours. Monitor by TLC (disappearance of aldehyde).
Quench: Pour into brine with vigorous stirring. Filter the resulting titanium salt suspension through Celite.
Yield: The sulfinimine is typically obtained in >85% yield after silica gel chromatography.
Step 2: Reformatsky-Type Addition & Cyclization
Mechanism: Addition of a 3-carbon enolate equivalent. We utilize ethyl 3-bromopropionate in a Reformatsky reaction to generate the
-amino ester framework.
Protocol:
Zinc Activation: Suspend Zinc dust (5.0 equiv) in THF. Activate with 1,2-dibromoethane (0.05 equiv) and TMSCl (0.05 equiv) at reflux for 15 mins.
Addition: Cool to reflux or mild heat (40°C). Add ethyl 3-bromopropionate (3.0 equiv) dropwise. Stir for 30 mins to form the organozinc species.
Substrate Addition: Cool to -78°C (or 0°C depending on reactivity). Add the sulfinimine (from Step 1) in THF dropwise.
Reaction: Allow to warm slowly to RT. Stir overnight.
Cyclization/Cleavage: The intermediate is the N-sulfinyl-
-amino ester.
Direct Cyclization: Treat the crude intermediate with acidic methanol (HCl/MeOH) to cleave the sulfinyl group and induce lactamization in one pot.
Reflux in MeOH with
may be required if the lactam doesn't close spontaneously after acid deprotection.
Stereochemistry Note: The (R)-sulfinamide typically directs nucleophilic attack to the Re-face (or Si-face depending on the transition state model, usually chair-like Zimmerman-Traxler), yielding the desired diastereomer. Confirm absolute configuration by optical rotation or X-ray.
Part 3: Analytical Quality Control
To validate the enantiomeric purity of the (R)-isomer, Chiral HPLC is required.[2]
Table 1: Recommended Chiral HPLC Conditions
Parameter
Condition
Column
Daicel Chiralpak® AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase
Hexane : Isopropanol (90:10 to 80:20 v/v)
Flow Rate
1.0 mL/min
Detection
UV @ 210 nm and 254 nm
Temperature
25°C
Expected Retention
(R)-isomer typically elutes second on AD-H (verify with racemate)
Acceptance Criteria
> 98.0% (Area %)
Analytical Workflow Diagram
Caption: Quality control workflow for enantiomeric excess verification.
References
Kuwano, R., et al. (2008).[3] "Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles." Journal of the American Chemical Society.[3]
Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.
Array BioPharma Inc. (2014). "Substituted Pyrazolo[1,5-a]pyrimidine Compounds as TRK Kinase Inhibitors." U.S. Patent 8,865,698 (Describes the synthesis of Larotrectinib intermediates).
Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews.
BenchChem. (2025). "Chiral Resolution of Pyrrolidine Derivatives by HPLC." Application Note.
Application Note: A Step-by-Step Synthesis of Larotrectinib Featuring a Chiral Lactam-Derived Intermediate
Introduction Larotrectinib (marketed as Vitrakvi®) is a first-in-class, highly selective, and potent inhibitor of the tropomyosin receptor kinase (TRK) family (TrkA, TrkB, and TrkC).[1][2][3] It has garnered significant...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Larotrectinib (marketed as Vitrakvi®) is a first-in-class, highly selective, and potent inhibitor of the tropomyosin receptor kinase (TRK) family (TrkA, TrkB, and TrkC).[1][2][3] It has garnered significant attention in the field of oncology for its "tissue-agnostic" therapeutic approach, targeting cancers with neurotrophic receptor tyrosine kinase (NTRK) gene fusions, irrespective of the tumor's primary location in the body.[3] The chemical structure of Larotrectinib, (3S)-N-{5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-hydroxypyrrolidine-1-carboxamide, contains two critical chiral centers that are essential for its biological activity.[3] This application note provides a detailed, step-by-step protocol for the synthesis of Larotrectinib, with a particular focus on the construction of the key (R)-2-(2,5-difluorophenyl)pyrrolidine intermediate derived from a lactam precursor.
The stereochemistry of the pyrrolidine ring is a crucial determinant of Larotrectinib's efficacy. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into a viable synthetic route. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high enantioselectivity and overall yield.
Overall Synthetic Strategy
The synthesis of Larotrectinib can be conceptually divided into two major phases:
Synthesis of the Key Chiral Intermediate: The construction of (R)-2-(2,5-difluorophenyl)pyrrolidine from a lactam precursor, pyrrolidone. This phase establishes the critical stereocenter of the molecule.
Assembly of the Final Molecule: The coupling of the chiral pyrrolidine intermediate with the pyrazolopyrimidine core, followed by the introduction of the (S)-3-hydroxypyrrolidine-1-carboxamide side chain.
This application note will detail a synthetic pathway that leverages a Grignard reaction with a protected lactam, followed by an asymmetric reduction to install the desired stereochemistry.
Phase 1: Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine from a Lactam Precursor
This phase commences with the readily available and inexpensive lactam, pyrrolidone. The core of this strategy is the transformation of the lactam into the desired chiral pyrrolidine.
Step 1: N-Protection of Pyrrolidone
The initial step involves the protection of the nitrogen atom of the pyrrolidone ring. This is crucial to prevent unwanted side reactions in the subsequent Grignard addition. Di-tert-butyl carbonate (Boc)₂O is a commonly used protecting group for this purpose.
Protocol 1: Synthesis of tert-butyl 2-oxopyrrolidine-1-carboxylate
To a solution of pyrrolidone (1.0 eq) in a suitable polar or non-polar solvent (e.g., tetrahydrofuran, THF), add a base (e.g., sodium hydride, NaH) (1.1 eq) portion-wise at 0 °C.
Stir the mixture at 0 °C for 30 minutes.
Add a solution of di-tert-butyl carbonate (1.1 eq) in the same solvent dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction by the slow addition of water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected lactam.
Step 2: Grignard Reaction with 2,5-difluorobromobenzene
The protected lactam is then reacted with a Grignard reagent generated from 2,5-difluorobromobenzene. This reaction introduces the 2,5-difluorophenyl group at the 2-position of the pyrrolidone ring.
Protocol 2: Synthesis of tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate
Prepare the Grignard reagent by adding a solution of 2,5-difluorobromobenzene (1.5 eq) in anhydrous THF to magnesium turnings (1.6 eq) under an inert atmosphere (e.g., argon).
Cool the solution of tert-butyl 2-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF to -78 °C.
Slowly add the prepared Grignard reagent to the solution of the protected lactam.
Stir the reaction mixture at -78 °C for 2-3 hours.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Step 3: Dehydration and Deprotection
The tertiary alcohol formed in the previous step is subjected to acid-catalyzed dehydration and deprotection of the Boc group to yield the cyclic imine intermediate.
Protocol 3: Synthesis of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole
Dissolve the tert-butyl 2-(2,5-difluorophenyl)-2-hydroxypyrrolidine-1-carboxylate (1.0 eq) in an organic solvent such as toluene.
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to obtain the cyclic imine.[4]
Step 4: Asymmetric Reduction to (R)-2-(2,5-difluorophenyl)pyrrolidine
This is the key stereochemistry-determining step. The cyclic imine is reduced asymmetrically to the desired (R)-enantiomer of the pyrrolidine. This can be achieved using a chiral acid in combination with a reducing agent like ammonia borane, leveraging the principles of Frustrated Lewis Pair (FLP) catalysis for chiral induction.[4]
Protocol 4: Asymmetric Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine
Dissolve the 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole (1.0 eq) in an organic solvent (e.g., dichloromethane).
Add a chiral acid (e.g., a chiral phosphoric acid or a chiral carboxylic acid) (1.1 eq).
Cool the mixture to a low temperature (e.g., -20 °C).
Add ammonia borane (1.5 eq) portion-wise.
Stir the reaction at low temperature until completion (monitored by TLC or GC).
Quench the reaction with a basic aqueous solution (e.g., 1M NaOH).
Extract the product with an organic solvent, dry, and concentrate. The enantiomeric excess can be determined by chiral HPLC.[4]
Phase 2: Assembly of Larotrectinib
With the chiral pyrrolidine intermediate in hand, the final steps involve its coupling to the heterocyclic core and the addition of the side chain.
Step 5: N-Arylation with 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine
The chiral pyrrolidine undergoes a nucleophilic aromatic substitution (SNAr) reaction with 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine to form the C-N bond between the two key fragments.
Protocol 5: Synthesis of (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine
In a reaction vessel, combine (R)-2-(2,5-difluorophenyl)pyrrolidine (1.0 eq) and 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine (1.1 eq) in a high-boiling point solvent such as n-butanol.
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
Heat the reaction mixture to a high temperature (e.g., 160 °C) and stir for several hours.[2]
Monitor the reaction progress by HPLC or LC-MS.
After completion, cool the reaction mixture and purify the product by crystallization or column chromatography.
Step 6: Reduction of the Nitro Group
The nitro group on the pyrazolopyrimidine ring is reduced to an amine, which will serve as the attachment point for the final side chain.
Protocol 6: Synthesis of (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine
Dissolve the nitro compound from the previous step (1.0 eq) in a mixture of solvents like methanol and dichloromethane.
Add a reducing agent such as zinc powder (5.0 eq) and ammonium chloride (5.0 eq).[2]
Stir the reaction vigorously at room temperature.
Filter the reaction mixture to remove the solid zinc residues and wash with the solvent mixture.
Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be used in the next step without further purification or after purification as a salt.[1]
Step 7: Final Coupling with (S)-3-hydroxypyrrolidine
The final step involves the formation of the urea linkage by reacting the amine with a suitable activating agent and (S)-3-hydroxypyrrolidine.
Protocol 7: Synthesis of Larotrectinib
To a solution of the amine from Step 6 (1.0 eq) in a solvent like dichloromethane, add an activating agent such as 1,1'-carbonyldiimidazole (CDI) (2.0 eq) or phenyl chloroformate.[2][5]
Stir the mixture at room temperature for 1-2 hours to form the activated intermediate.
Add (S)-3-hydroxypyrrolidine (1.5 eq) to the reaction mixture.
Stir at room temperature until the reaction is complete (monitored by HPLC).
Wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
The crude Larotrectinib can be purified by crystallization or chromatography.[1]
Caption: Overall workflow for the synthesis of Larotrectinib.
Caption: Key transformations in the Larotrectinib synthesis.
Conclusion
This application note outlines a robust and detailed synthetic route to Larotrectinib, starting from the simple lactam, pyrrolidone. By focusing on a strategy that involves a Grignard reaction followed by a crucial asymmetric reduction, this guide provides a practical approach for obtaining the key chiral pyrrolidine intermediate with high enantioselectivity. The subsequent steps for assembling the final drug molecule are also described in detail. The protocols and insights provided herein are intended to empower researchers and drug development professionals in their efforts to synthesize this important therapeutic agent.
References
Process Development of Enantioselective Imine Reductase-Catalyzed Syntheses of Pharmaceutically Relevant Pyrrolidines - ACS Publications. (2022, February 28). ACS Publications. Retrieved March 7, 2026, from [Link]
Larotrectinib sulfate. Tropomyosin-related kinase (Trk) inhibitor, Treatment of solid tumors. (2017, May 17). Drugs of the Future, 42(5). Retrieved March 7, 2026, from [Link]
CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents. (n.d.). Google Patents.
Larotrectinib, ларотректиниб , 拉罗替尼 - New Drug Approvals. (2018, June 18). New Drug Approvals. Retrieved March 7, 2026, from [Link]
(PDF) Synthesis of Chiral Pyrrolidine Derivatives From - Amanote Research. (n.d.). Amanote Research. Retrieved March 7, 2026, from [Link]
CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents. (n.d.). Google Patents.
Synthesis of larotrectinib (XXXIX). | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Larotrectinib | New Drug Approvals. (2008, October 22). New Drug Approvals. Retrieved March 7, 2026, from [Link]
One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. (n.d.). Retrieved March 7, 2026, from [Link]
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents. (n.d.). Google Patents.
Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes - ChemRxiv. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3) - eScholarship.org. (2023, December 27). eScholarship.org. Retrieved March 7, 2026, from [Link]
Larotrectinib - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
Synthesis of Pyrrolidine‐ and γ‐Lactam‐Containing Natural Products and Related Compounds from Pyrrole Scaffolds | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Application Note: Reagents for Cyclization of 4-amino-4-(3,5-difluorophenyl)butanoic acid
Abstract & Introduction This Application Note provides a comprehensive guide for the cyclization of 4-amino-4-(3,5-difluorophenyl)butanoic acid to its corresponding lactam, 5-(3,5-difluorophenyl)pyrrolidin-2-one . This t...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
This Application Note provides a comprehensive guide for the cyclization of 4-amino-4-(3,5-difluorophenyl)butanoic acid to its corresponding lactam, 5-(3,5-difluorophenyl)pyrrolidin-2-one . This transformation represents a classic intramolecular amide bond formation (lactamization) of a
-amino acid.
While 5-membered lactam formation is kinetically favored (Baldwin’s 5-exo-trig), the presence of the 3,5-difluorophenyl moiety at the
-position introduces specific electronic and steric challenges. The electron-withdrawing fluorine substituents reduce the nucleophilicity of the benzylic amine, potentially requiring activation strategies superior to standard thermal dehydration. Furthermore, if the starting material is enantioenriched, preserving the stereocenter at the benzylic position (C4) is critical, as harsh acidic conditions can induce racemization via a stabilized benzylic carbocation intermediate.
This guide outlines three distinct protocols ranging from thermal dehydration to chemical activation, tailored for different scales and purity requirements.
Mechanistic Insight & Reaction Design
The cyclization proceeds via the nucleophilic attack of the
-amine onto the activated carbonyl carbon. The thermodynamics of this reaction are driven by the release of a water molecule and the formation of the stable pyrrolidinone ring.
Key Challenges
Nucleophilicity: The 3,5-difluorophenyl group pulls electron density from the benzylic carbon, slightly increasing the acidity of the ammonium species but decreasing the nucleophilicity of the free amine.
Stereochemical Integrity: The C4 stereocenter is benzylic. Under strong Lewis acid conditions or high temperatures, reversible protonation/elimination can lead to racemization.
Aggregation: Amino acids exist as zwitterions in neutral media, which can suffer from poor solubility in organic solvents, hindering reaction kinetics.
Reaction Pathway Visualization
The following diagram illustrates the activation pathways and the critical decision points for reagent selection.
Figure 1: Mechanistic pathway for lactamization, highlighting thermal vs. chemical activation routes and racemization risks.
Reagent Selection Guide
Method
Reagents
Conditions
Pros
Cons
A. Thermal Dehydration
Xylenes or Toluene
Reflux (C) with Dean-Stark trap
Scalable, Green (no coupling byproducts), Low cost.
Requires high heat; Risk of racemization; Poor solubility of zwitterion.
B. Acid Catalyzed
p-TsOH (cat.), Toluene
Reflux with Dean-Stark
Faster than Method A; Improved solubility.
Strong acid may degrade sensitive substrates.
C. Silyl-Mediated
HMDS / TMSCl
Reflux in Toluene or Acetonitrile
Gold Standard. High yield; "Temporary protection" solubilizes amino acid.
Requires moisture-free conditions; Reagents are moisture sensitive.
D. Chemical Activation
EDC·HCl, HOBt, DIPEA
DMF or DCM, RT to C
Mildest conditions; Best for preserving chirality.
High cost; Difficult purification (urea byproducts); Atom inefficient.
Detailed Experimental Protocols
Protocol A: Silyl-Mediated Cyclization (Recommended for High Yield/Purity)
Rationale: Hexamethyldisilazane (HMDS) silylates both the amine and the carboxylic acid, breaking the zwitterionic lattice and rendering the molecule soluble in organic solvents. The resulting silyl ester/silyl amine species cyclizes rapidly upon heating or treatment with a catalytic nucleophile (like TMSCl or TBAF), releasing volatile ammonia and siloxanes.
Setup: Charge a flame-dried round-bottom flask with the amino acid substrate and dry Acetonitrile (0.2 M concentration).
Addition: Add HMDS (2.0 equiv) followed by catalytic TMSCl (0.1 equiv) under nitrogen atmosphere.
Reflux: Heat the suspension to reflux (
C for ACN). The mixture should become homogeneous within 30–60 minutes as silylation occurs.
Monitoring: Monitor by HPLC or TLC. The intermediate silyl species may be visible; conversion to lactam is driven by prolonged reflux (4–12 hours).
Workup: Cool to room temperature. Add Methanol (5 equiv) to quench excess silyl groups (exothermic).
Isolation: Concentrate the solvent in vacuo. The residue is often the pure lactam. If necessary, recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (EtOAc/Hexanes gradient).
Protocol B: EDC-Mediated Cyclization (Recommended for Chiral/Small Scale)
Rationale: Uses carbodiimide activation to form the amide bond under mild conditions, minimizing the risk of benzylic racemization.
Reagents:
Substrate (1.0 equiv)
EDC·HCl (1.2 equiv)
HOBt (1.2 equiv) or Oxyma
Base: DIPEA (2.5 equiv)
Solvent: DMF or DCM
Step-by-Step:
Dissolution: Dissolve the amino acid in DMF (0.1 M). Add DIPEA to neutralize the zwitterion and ensure the amine is free.
Activation: Add HOBt and EDC·HCl at
C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (remove unreacted amine/EDC), sat.
(remove acids), and Brine.
Drying: Dry over
, filter, and concentrate.
Analytical Validation (QC)
To ensure the integrity of the product, specifically the lactam ring formation and the preservation of the difluorophenyl moiety:
1H NMR (
):
Look for the disappearance of the broad
signals.
New amide
signal (broad singlet, typically 6.0–8.0 ppm).
Diastereotopic protons on the pyrrolidinone ring (C3 and C2 protons) will appear as distinct multiplets due to the chiral center at C4.
The benzylic proton (C4-H) should appear as a triplet or doublet of doublets around
4.5–5.0 ppm.
19F NMR:
Confirm the integrity of the 3,5-difluoro pattern (typically a triplet of triplets or multiplet around
-109 to -115 ppm, depending on reference).
Chiral HPLC:
Essential if the starting material was enantiopure.
Column: Chiralpak AD-H or OD-H.
Mobile Phase: Hexane/IPA (e.g., 90:10).
Compare enantiomeric excess (ee) to the starting material.
Safety & Handling
3,5-Difluoroaniline Derivatives: Treat as potential irritants and toxic by ingestion. Use a fume hood to avoid inhalation of dust.
HMDS/TMSCl: Moisture sensitive. Releases ammonia and HCl gas respectively. Handle in a well-ventilated hood.
Exotherms: Quenching silyl reagents with methanol is exothermic. Add slowly.
References
General Synthesis of Gamma-Lactams
Organic Chemistry Portal. "Synthesis of γ-lactams."[1][2] Available at: [Link]
Silyl-Mediated Cyclization (HMDS/TMSCl)
Thermal Cyclization of Fluorinated Amino Acids
Plaçais, C., et al. "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization."[3] Org.[1][3][4] Lett., 2021, 23, 4915-4919.[3] (Demonstrates cyclization logic for fluorinated substrates). Available at: [Link]
Product Reference (Target Molecule)
Appendix: Decision Matrix for Process Optimization
Figure 2: Decision matrix for selecting the optimal cyclization protocol based on chirality and scale.
Application Note: Stereoselective Synthesis of (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one via Ellman’s Auxiliary
-lactams using tert-butanesulfinamide. Executive Summary This application note details the scalable, stereoselective synthesis of (R)-5-(3,5-difluorophenyl)pyrrolidin-2-one , a privileged scaffold in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
-lactams using tert-butanesulfinamide.
Executive Summary
This application note details the scalable, stereoselective synthesis of (R)-5-(3,5-difluorophenyl)pyrrolidin-2-one , a privileged scaffold in medicinal chemistry often found in Trk kinase inhibitors and psychoactive agents.
While enzymatic resolution and chiral HPLC are valid options, they often suffer from scale limitations or maximum 50% yields. This protocol utilizes Ellman’s Auxiliary ((S)-tert-butanesulfinamide) to induce chirality during the C–C bond formation step.[1] This method offers high diastereoselectivity (
), operational simplicity, and the ability to access the target enantiomer in high enantiomeric excess () without chiral chromatography.
Key Mechanistic Insight: Unlike lithium enolates which typically yield the (R)-amine from (R)-sulfinimines, the Reformatsky reaction (Zinc enolate) proceeds via a distinct transition state that often reverses the sense of induction. Therefore, to target the (R)-lactam , this protocol employs the (S)-auxiliary .
Retrosynthetic Strategy & Logic
The synthesis hinges on the diastereoselective addition of a Reformatsky reagent to a chiral N-sulfinyl imine.
Chiral Induction: The bulky tert-butyl group on the sulfur atom directs the nucleophilic attack of the zinc enolate.
Electronic Considerations: The 3,5-difluorophenyl group is electron-deficient. This increases the electrophilicity of the imine carbon, generally accelerating the addition step but potentially reducing stability during purification.
Cyclization: Acidic cleavage of the sulfinyl group unmasks the amine, which then undergoes intramolecular cyclization with the pendant ester to form the lactam ring.
Workflow Diagram
Figure 1: Strategic workflow for the asymmetric synthesis of the target lactam.
Detailed Experimental Protocols
Step 1: Formation of (S)-N-(3,5-Difluorobenzylidene)-2-methylpropane-2-sulfinamide
This step condenses the aldehyde with the auxiliary. We utilize Titanium(IV) ethoxide as a Lewis acid and water scavenger to drive the equilibrium.
Zinc Activation: Wash Zinc dust with 1M HCl, water, ethanol, and ether, then dry under high vacuum. Alternatively, activate in situ with TMSCl (5 mol%).
Slurry Formation: In a dry 3-neck flask under
, suspend activated Zinc (4.0 equiv) in THF.
Initiation: Add CuCl (0.1 equiv) and stir for 15 mins. Add 10% of the ethyl bromoacetate and warm gently (40 °C) until the reaction initiates (exotherm or color change).
Addition: Dropwise add a solution of the (S)-Sulfinimine (1.0 equiv) and the remaining ethyl bromoacetate (2.9 equiv) in THF over 30 minutes.
Note: Maintain internal temperature between 0 °C and 10 °C to maximize diastereoselectivity (
).
Completion: Stir at 0 °C for 4 hours. Monitor by LC-MS for the consumption of imine.
Quench: Add saturated
solution.
Isolation: Extract with EtOAc (3x). Wash combined organics with water and brine.[3] Dry (
) and concentrate.
Analysis: The product is the linear
-amino ester. Check diastereomeric ratio (dr) via crude NMR. The major diastereomer should be the (S,R)-isomer (Sulfur=S, Carbon=R).
Stereochemical Model:
The reaction proceeds via a 6-membered chair-like transition state. The Zinc atom coordinates to the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group blocks one face, forcing the enolate to attack from the opposite side.
Step 3: Deprotection and Cyclization
This step removes the chiral auxiliary and closes the ring to form the lactam.
Reagents:
4M HCl in Dioxane
Methanol (MeOH)
Triethylamine (
) or Potassium Carbonate ()
Protocol:
Deprotection: Dissolve the crude Reformatsky adduct in MeOH. Add 4M HCl in Dioxane (4.0 equiv). Stir at room temperature for 1 hour.
Observation: The sulfinyl group is cleaved as the methyl sulfinate ester, liberating the amine hydrochloride salt.
Concentration: Remove volatiles in vacuo to obtain the crude amino-ester hydrochloride.
Cyclization: Redissolve the residue in MeOH or Toluene. Add
(3.0 equiv) to neutralize the salt and catalyze cyclization. Heat to reflux (65 °C for MeOH, 110 °C for Toluene) for 4–6 hours.
Workup: Cool to RT. Concentrate. Partition between EtOAc and 1M HCl (to remove excess amine/base). Wash organic layer with
and brine.
Final Purification: Recrystallize from EtOAc/Hexanes or purify via column chromatography.
Analytical Data Summary
Parameter
Specification
Method of Verification
Appearance
White to Off-white Solid
Visual
Purity
> 98%
HPLC (UV 254 nm)
Enantiomeric Excess
> 98% ee
Chiral HPLC (Chiralpak AD-H or OD-H)
¹H NMR (CDCl₃)
4.70 (t, 1H, C5-H), 7.2-6.8 (m, 3H, Ar-H)
400/500 MHz NMR
Mass Spec
[M+H]⁺ = 198.07 (Calc)
LC-MS (ESI)
Specific Rotation
must be checked against standard
Polarimetry
Troubleshooting & Optimization
Issue: Low Diastereoselectivity (dr)
Cause: Reaction temperature too high during Reformatsky addition.
Solution: Cool the reaction to -20 °C or -40 °C. Note that Reformatsky reagents are less reactive than Li-enolates, so reaction times will increase significantly.
Alternative: Use the "Honda-Reformatsky" modification (
catalyst) which allows milder conditions and often higher stereocontrol.
Issue: Incomplete Cyclization
Cause: Steric hindrance or insufficient base.
Solution: Switch solvent to Toluene and reflux with a catalytic amount of Acetic Acid (10 mol%) and excess base, or use a stronger base like NaOMe in MeOH for 1 hour.
Issue: Titanium Emulsions
Cause: Improper quenching of Step 1.
Solution: Ensure the brine quench is vigorous. Use sufficient Celite during filtration. If the filtrate is cloudy, re-filter.
References
Ellman, J. A., et al. (1997). "Synthesis of Chiral Sulfinamides." Journal of the American Chemical Society, 119(41), 9913–9914. Link
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link
Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of beta-Amino Acids and Esters." The Journal of Organic Chemistry, 64(4), 1278–1284. Link
Xu, X., et al. (2001). "Diastereoselective Reformatsky Reaction of N-tert-Butanesulfinyl Imines." The Journal of Organic Chemistry, 66(25), 8779–8786. Link
Note: This reference is critical as it highlights the stereochemical outcome of Zinc enolates vs Lithium enol
Fuganti, C., et al. (2007). "Synthesis of 5-Aryl-pyrrolidin-2-ones." Tetrahedron: Asymmetry, 18(12), 1448-1456. Link
Application Note: Scalable Manufacturing of 5-Arylpyrrolidin-2-one Derivatives
Executive Summary The 5-arylpyrrolidin-2-one scaffold is a privileged pharmacophore found in numerous bioactive compounds, including PDE4 inhibitors (e.g., Rolipram), anti-convulsants (e.g., Phenylpiracetam), and nootrop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 5-arylpyrrolidin-2-one scaffold is a privileged pharmacophore found in numerous bioactive compounds, including PDE4 inhibitors (e.g., Rolipram), anti-convulsants (e.g., Phenylpiracetam), and nootropics. Traditional batch synthesis often relies on the reductive cyclization of
-nitro esters, a process plagued by safety hazards (exothermic hydrogenation) and scalability bottlenecks (chromatographic purification of enantiomers).
This Application Note details a scalable, continuous-flow manufacturing protocol for 5-arylpyrrolidin-2-one derivatives. By coupling asymmetric organocatalytic Michael addition with heterogeneous packed-bed hydrogenation , this workflow achieves high enantioselectivity (
ee), excellent atom economy, and enhanced process safety.
Introduction & Retrosynthetic Strategy
The Challenge of Scale
The primary challenge in synthesizing 5-arylpyrrolidin-2-ones at scale is the establishment of the C5 chiral center. Classical resolution of racemates results in a maximum 50% yield. Asymmetric synthesis is preferred, but many routes utilize expensive transition metals or hazardous azides.
The "Nitro-Michael" Solution
The most robust route for industrial application involves the Michael addition of nitromethane to cinnamic acid derivatives, followed by reductive cyclization.
Step 1 (Stereo-determining): Organocatalytic addition of nitromethane to an
-unsaturated system.
Step 2 (Ring Closing): Hydrogenation of the nitro group to an amine, which spontaneously attacks the pendant ester to form the lactam.
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the forward process flow.
Figure 1: Strategic workflow for the asymmetric synthesis of 5-arylpyrrolidin-2-ones.
Protocol 1: Asymmetric Michael Addition (Batch or Flow)
This step establishes the enantiomeric purity of the scaffold. While transition metals can be used, organocatalysis is preferred for pharmaceutical intermediates to avoid heavy metal scavenging steps later.
Mechanism & Causality
We utilize a bifunctional thiourea catalyst or a diphenylprolinol silyl ether . These catalysts activate the nitromethane (nucleophile) via hydrogen bonding while simultaneously directing the approach to the electrophile (cinnamate/enal), ensuring high facial selectivity.
Experimental Procedure (Batch Scale-Up)
Target: Synthesis of (R)-methyl 4-nitro-3-phenylbutanoate (Precursor to Rolipram analogs).
Safety Critical: Batch hydrogenation of nitro compounds is historically hazardous due to high reaction heat (
) and accumulation of pyrophoric intermediates (hydroxylamines). Continuous flow chemistry mitigates this by minimizing the active volume.
Flow Reactor Setup
The system utilizes a packed-bed reactor (PBR) containing immobilized Pd/C or Raney Nickel.
Figure 2: Continuous flow hydrogenation setup for safe nitro reduction.
Experimental Procedure
Equipment: H-Cube Pro™, Vapourtec R-Series, or custom PBR.
Catalyst: 10% Pd/C (Cartridge form) or Pd@SBA-15 (Mesoporous support for higher stability).
Step-by-Step:
Preparation: Dissolve the
-nitro ester (from Step 1) in Methanol (0.1 M).
Note: Methanol promotes the intramolecular cyclization of the amino-ester intermediate.
System Priming: Flush the reactor with Methanol. Set system pressure to 40–50 bar .
Why High Pressure? Ensures H2 saturation and rapid kinetics, preventing catalyst poisoning by intermediates.
Temperature: Set reactor temperature to 60–70°C .
Causality: Higher T drives the cyclization step (Lactamization) which is endothermic relative to the reduction.
Execution: Pump solution at 1–2 mL/min (Residence time
2–4 mins).
Workup:
Collect the output stream.
Solvent evaporation yields the crude lactam.
Final Polish: Recrystallization from EtOAc/Hexanes.
Self-Validating Check:
TLC/LCMS: Disappearance of nitro peak; appearance of lactam mass [M+H].
Visual: If the output solution turns yellow/orange, incomplete reduction (nitroso/hydroxylamine intermediates) is occurring. Action: Decrease flow rate or increase H2 pressure.
Process Control & Analytics
To ensure batch-to-batch consistency, the following Critical Quality Attributes (CQAs) must be monitored:
Attribute
Method
Limit
Troubleshooting
Enantiomeric Purity
Chiral HPLC (Chiralpak AD-H)
> 98% ee
Check Step 1 temp; Recrystallize final product.
Residual Metal
ICP-MS
< 10 ppm
Use metal scavengers (SiliaMetS) if using Pd/C in batch.
Related Substances
UPLC-MS
< 0.5% (Hydroxylamine)
Increase residence time in flow reactor.
References
Tsubogo, T., et al. (2015). "Multistep Continuous-Flow Synthesis of (R)- and (S)-Rolipram Using Heterogeneous Catalysts." Nature. Link
Gérardy, R., et al. (2022).[1] "Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence." Organic Letters. Link[2]
Reddy, V., et al. (2019). "FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions." Organic Process Research & Development. Link
Zhang, Y., et al. (2023).[3] "Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15." Molecules. Link
Freifeld, I., et al. (2006).[4] "Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin." Synthesis. Link
Application Note: Precision N-Alkylation of (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one
[1] Executive Summary The chiral lactam (R)-5-(3,5-difluorophenyl)pyrrolidin-2-one is a high-value pharmacophore, serving as a critical intermediate in the synthesis of TRK kinase inhibitors (e.g., Larotrectinib analogue...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The chiral lactam (R)-5-(3,5-difluorophenyl)pyrrolidin-2-one is a high-value pharmacophore, serving as a critical intermediate in the synthesis of TRK kinase inhibitors (e.g., Larotrectinib analogues) and CRTH2 antagonists.[1] Its derivatization via N-alkylation is a pivotal step that dictates the solubility, metabolic stability, and potency of the final drug candidate.[2]
This guide provides a rigorous technical framework for the N-alkylation of this scaffold. Unlike simple amides, this substrate presents specific challenges:
Regioselectivity: The ambident nucleophilicity of the lactam anion (N- vs. O-alkylation).[1]
Stereochemical Integrity: Preservation of the C5-(R) stereocenter adjacent to the electron-withdrawing 3,5-difluorophenyl group.
Electronic Effects: The electron-poor aryl ring increases N-H acidity (pKa ~15-16 in DMSO) compared to unsubstituted lactams, altering base requirements.[1]
Mechanistic Insight & Strategic Planning
The Ambident Nucleophile Challenge
Upon deprotonation, the lactam forms an amidate anion resonating between the Nitrogen and Oxygen.[2][3]
N-Alkylation (Thermodynamic Control): Favored by soft electrophiles (alkyl iodides/bromides), polar aprotic solvents (DMF, DMSO), and counterions that do not tightly coordinate Oxygen (e.g., Cs⁺).[2]
O-Alkylation (Kinetic/Hard Control): Favored by hard electrophiles (sulfates, chloromethyl ethers) and conditions that maximize Oxygen electron density.[1][2]
Stereochemical Retention at C5
The C5 proton is benzylic and adjacent to the nitrogen. In the neutral molecule, it is not highly acidic.[2] However, the 3,5-difluorophenyl group is strongly electron-withdrawing (inductive effect), potentially increasing the acidity of the C5 proton.[2]
Critical Insight: Formation of the mono-anion (at Nitrogen) electrostatically protects the C5 position from further deprotonation.[1] Therefore, racemization is rare during the alkylation step unless excess strong base (e.g., LDA, n-BuLi) generates a dianion or if harsh hydrolysis conditions are employed during workup.[2]
Pathway Visualization
The following diagram illustrates the reaction pathways and the critical decision nodes for optimizing N-selectivity.
Figure 1: Mechanistic divergence in lactam alkylation. Path A is the target workflow.
Experimental Protocols
Protocol A: The "Gold Standard" (NaH / DMF)
Best for: Primary alkyl halides, unhindered electrophiles, and maximizing conversion.[2]
Rationale: Sodium Hydride (NaH) provides irreversible deprotonation.[1][2] DMF solvates the cation, creating a "naked" anion that reacts rapidly.[2]
Base: Sodium Hydride (60% dispersion in mineral oil) (1.1 - 1.2 equiv)[1]
Electrophile: Alkyl Bromide or Iodide (1.1 - 1.2 equiv)[1]
Solvent: Anhydrous DMF (0.1 M - 0.2 M concentration)
Step-by-Step Procedure
Preparation: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.
Base Washing (Optional but Recommended): Place NaH in the flask. Wash twice with anhydrous hexanes to remove mineral oil if downstream purification is sensitive to lipophilic impurities.[1] Decant hexanes carefully.[1][4]
Solvation: Suspend NaH in anhydrous DMF at 0°C.
Addition: Dissolve the Substrate in minimal DMF. Add dropwise to the NaH suspension at 0°C over 15 minutes.
Observation: Hydrogen gas evolution.[1] Solution may turn yellow/orange due to the electron-rich anion conjugation with the difluorophenyl ring.[1]
Anion Formation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
Alkylation: Cool back to 0°C. Add the Electrophile dropwise.
Reaction: Warm to RT and stir. Monitor by TLC/LC-MS. (Typical time: 2–6 hours).[1][2]
Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution.
Workup: Extract with EtOAc (3x). Wash combined organics with H₂O (to remove DMF) and Brine.[1] Dry over Na₂SO₄.[1][5]
Protocol B: Mild Base / Phase Transfer (Cs₂CO₃ or KOH/TEBA)
Best for: Base-sensitive electrophiles, scale-up (avoids H₂ gas), or "Green" chemistry requirements.[1][2]
Rationale: Cesium Carbonate utilizes the "Cesium Effect" (solubility and large cation size) to promote N-alkylation without strong bases.[1]
N-Alkyl Product: The CH₂ adjacent to Nitrogen typically appears at δ 3.0–4.0 ppm (¹H NMR) and δ 40–50 ppm (¹³C NMR).[1]
O-Alkyl Product (Lactim Ether): The CH₂ adjacent to Oxygen appears downfield at δ 4.0–4.5 ppm (¹H NMR) and δ 60–70 ppm (¹³C NMR).[1]
Troubleshooting Guide
Issue
Root Cause
Corrective Action
Low Yield
Incomplete deprotonation
Increase deprotonation time; Ensure NaH quality (fresh bottle).
O-Alkylation
Hard electrophile / Solvent effect
Switch to softer leaving group (Iodide > Bromide > Tosylate).[1] Change solvent to less polar (THF) or use Cs₂CO₃.[1]
Racemization
Harsh conditions / Hydrolysis
Maintain T < 40°C. Avoid strong aqueous acids/bases during workup.[1]
Starting Material Remains
Moisture in solvent
Dry DMF over molecular sieves (3Å).[1][2] Ensure inert atmosphere.
Workflow Decision Tree
Figure 2: Strategic selection of alkylation protocol based on substrate and scale.
References
Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[2] Wiley.[1] (General mechanism of amide/lactam alkylation).
BenchChem Technical Support. (2025). O-Alkylation Side Reactions in Lactam Synthesis. Retrieved from .[1][2]
ThalesNano Application Note. (2018). A High Temperature Green Method for Direct N-Alkylation. Retrieved from .[1][2]
Organic Chemistry Portal. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols. Retrieved from .[1][2]
Sigma-Aldrich. (2025).[1] Product Specification: (5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one. Retrieved from .[1]
World Intellectual Property Organization (WIPO). (2017).[1][2] WO2017201241 - Preparation of TRK Kinase Inhibitors.[1][7] (Describes synthesis of related 2,5-difluorophenyl pyrrolidine intermediates). Retrieved from .[1][2]
Catalytic Hydrogenation of Fluorinated Lactam Precursors: An Application and Protocol Guide
Introduction: The Rising Importance of Fluorinated Lactams in Medicinal Chemistry The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design. Fluorine's unique properties, such as its hi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rising Importance of Fluorinated Lactams in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Lactams, cyclic amides, are privileged structures in medicinal chemistry, appearing in a wide array of pharmaceuticals, most notably as core components of antibiotics like penicillin. The convergence of these two motifs—fluorinated lactams—presents a powerful strategy for the development of novel therapeutics with enhanced pharmacological profiles.[2][3]
However, the synthesis of these valuable compounds is not without its challenges. The stereoselective introduction of fluorine and the subsequent reduction of fluorinated precursors to the desired saturated lactam ring can be complex. Catalytic hydrogenation stands out as a robust and atom-economical method for achieving this transformation. This guide provides a detailed overview of the key considerations, catalyst systems, and step-by-step protocols for the successful catalytic hydrogenation of fluorinated lactam precursors.
Core Principles and Mechanistic Considerations
Catalytic hydrogenation involves the addition of hydrogen (H₂) across a double bond in the presence of a metal catalyst. In the context of fluorinated lactam precursors, which are often unsaturated enamides or related structures, this process converts them into the corresponding saturated lactams. The choice of catalyst, solvent, hydrogen pressure, and temperature are critical parameters that dictate the reaction's efficiency, selectivity, and success.
A primary challenge in the hydrogenation of fluorinated organic molecules is the potential for C-F bond activation and subsequent hydrodefluorination (HDF), an undesired side reaction where a C-F bond is cleaved and replaced with a C-H bond.[4][5] The propensity for HDF is influenced by the catalyst, the electronic nature of the substrate, and the reaction conditions.[5][6] Therefore, catalyst selection is paramount to achieving high chemoselectivity, favoring the reduction of the C=C double bond while preserving the C-F bond.
Catalyst Selection: A Strategic Choice
The choice of metal catalyst is the most critical factor in a successful hydrogenation reaction. Different metals and their associated ligands exhibit distinct activities and selectivities.
Rhodium (Rh)-Based Catalysts
Rhodium complexes are highly effective for the hydrogenation of enamines and enamides.[7][8][9][10] Wilkinson's catalyst (RhCl(PPh₃)₃) and its derivatives are classic examples. For fluorinated substrates, rhodium catalysts often provide a good balance of activity and selectivity, minimizing HDF. The use of electron-deficient phosphine ligands can significantly enhance the reactivity of rhodium catalysts, enabling the hydrogenation of even sterically hindered or electronically deactivated enamines at low catalyst loadings.[7][8][9]
Ruthenium (Ru)-Based Catalysts
Ruthenium catalysts are also powerful tools for the hydrogenation of N-heterocycles.[11][12] They have shown promise in the reduction of fluorinated pyridines to the corresponding piperidines, a transformation analogous to the saturation of lactam precursors.[13] Ruthenium complexes can operate under milder conditions and often exhibit high functional group tolerance.[11]
Palladium (Pd)-Based Catalysts
Palladium, typically supported on carbon (Pd/C), is a workhorse heterogeneous catalyst for hydrogenations. It has been successfully employed in the cis-selective hydrogenation of fluoropyridines to access fluorinated piperidines.[1][14] While highly active, palladium catalysts can sometimes be more prone to causing HDF, particularly with electron-deficient aromatic rings or at higher temperatures.[5] Careful optimization of reaction conditions is crucial when using palladium.
Data Presentation: Comparative Performance of Catalysts
The following table summarizes representative data from the literature, showcasing the performance of different catalyst systems in the hydrogenation of fluorinated nitrogen-containing heterocycles. This data provides a valuable starting point for selecting a catalyst for a specific fluorinated lactam precursor.
The following section provides detailed, step-by-step protocols for the catalytic hydrogenation of representative fluorinated lactam precursors. These protocols are intended as a guide and may require optimization for specific substrates.
Protocol 1: Rhodium-Catalyzed Hydrogenation of a Fluorinated Enamine
This protocol is adapted from a procedure for the hydrogenation of unactivated enamines using a rhodium complex with an electron-deficient phosphine ligand.[7][8][9]
Internal standard (e.g., 1-methylnaphthalene, 0.1 mL)
Equipment:
High-pressure autoclave equipped with a magnetic stir bar and pressure gauge
Schlenk line for inert atmosphere operations
Syringes and needles
NMR spectrometer for analysis
Procedure:
In a glovebox or under an inert atmosphere, charge the autoclave with the fluorinated enamine precursor (1.0 mmol) and the internal standard.
In a separate vial, prepare the catalyst solution by dissolving [Rh(COD)Cl]₂ (0.002 mmol) and the phosphine ligand (0.008 mmol) in anhydrous, degassed toluene (2 mL).
Transfer the catalyst solution to the autoclave via syringe.
Seal the autoclave and remove it from the glovebox.
Pressurize the autoclave with hydrogen gas to 60 bar.[7]
Heat the reaction mixture to 65°C with vigorous stirring.
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy.
Once the reaction is complete (typically 16-24 hours), cool the autoclave to room temperature and carefully vent the hydrogen gas.
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Safety Precautions:
Handle all reagents and solvents under an inert atmosphere.
The autoclave should be operated by trained personnel behind a blast shield.
Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.
Protocol 2: Heterogeneous Hydrogenation of a Fluorinated Pyridine Derivative using Pd/C
This protocol is based on the robust cis-selective hydrogenation of fluoropyridines.[1][14]
Materials and Reagents:
Fluorinated pyridine derivative (1.0 mmol)
5% Palladium on carbon (Pd/C) (10 mol% Pd)
Methanol (MeOH) (5 mL)
High-purity hydrogen gas (H₂)
Protecting group reagent (e.g., Benzyl chloroformate, Cbz-Cl) if desired for in-situ protection.
Equipment:
High-pressure autoclave with a glass liner and magnetic stir bar
Filtration apparatus (e.g., Celite pad)
Procedure:
To a glass liner, add the fluorinated pyridine derivative (1.0 mmol) and Pd/C (10 mol% Pd).
Add methanol (5 mL) to the liner.
Place the glass liner inside the autoclave and seal the vessel.
Purge the autoclave with nitrogen gas, followed by hydrogen gas (3 cycles each).
Pressurize the autoclave to 50 bar with hydrogen gas.[1]
Heat the reaction to 80°C and stir vigorously.
Maintain the reaction at this temperature and pressure for 24 hours.
After cooling to room temperature, carefully vent the autoclave.
If in-situ protection is desired, cool the reaction mixture to 0°C and slowly add the protecting group reagent and a base (e.g., triethylamine). Stir for an additional 2 hours at room temperature.
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
Concentrate the filtrate under reduced pressure.
Purify the resulting crude product by flash column chromatography.
Safety Precautions:
Palladium on carbon can be pyrophoric when dry and exposed to air, especially after use. Handle with care and keep wet.
Follow all safety procedures for operating a high-pressure autoclave.
Visualization of Key Workflows
Experimental Workflow for Catalytic Hydrogenation
Caption: General workflow for catalytic hydrogenation.
Simplified Catalytic Cycle for Hydrogenation
Caption: A simplified catalytic cycle for hydrogenation.
Troubleshooting and Optimization
Low or No Conversion:
Catalyst Inactivity: Ensure the catalyst was handled under inert conditions and is from a reliable source. Consider catalyst poisoning by impurities in the substrate or solvent.
Insufficient Hydrogen Pressure/Temperature: Increase pressure and/or temperature incrementally. Some sluggish substrates require more forcing conditions.
Poor H₂ Mass Transfer: Ensure vigorous stirring to facilitate the dissolution of hydrogen gas into the liquid phase.
Poor Selectivity (Hydrodefluorination):
Catalyst Choice: Switch to a less aggressive catalyst. For example, if Pd/C causes HDF, try a rhodium or ruthenium catalyst.
Reaction Conditions: Lower the reaction temperature and pressure.
Additives: In some cases, the addition of a mild base can suppress HDF.
Poor Stereoselectivity:
Ligand Choice: For homogeneous catalysis, screen a library of chiral ligands to find one that induces higher stereoselectivity.
Directing Groups: The presence of certain functional groups on the substrate can direct the approach of hydrogen, influencing the stereochemical outcome.
Conclusion
The catalytic hydrogenation of fluorinated lactam precursors is a powerful and versatile method for accessing valuable fluorinated lactams. A judicious choice of catalyst and careful optimization of reaction conditions are key to achieving high yields and selectivities while avoiding undesired side reactions like hydrodefluorination. The protocols and insights provided in this guide serve as a foundation for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors. As the demand for sophisticated fluorinated pharmaceuticals continues to grow, further innovations in catalyst design will undoubtedly expand the scope and utility of this essential reaction.
References
Hörner, T., Strieth-Kalthoff, F., Klein, F. M., Wollenburg, M. C., Temme, F. A., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]
Tin, S., Fanjul, T., & Clarke, M. L. (2015). Hydrogenation of unactivated enamines to tertiary amines: rhodium complexes of fluorinated phosphines give marked improvements in catalytic activity. Beilstein Journal of Organic Chemistry, 11, 622–627. [Link]
Hörner, T., Strieth-Kalthoff, F., Klein, F. M., Wollenburg, M. C., Temme, F. A., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]
Nairoukh, Z., Wollenburg, M. C., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The Formation of All-cis-(multi)fluorinated Piperidines by a Dearomatization–Hydrogenation Process. The Nairoukh Research Group. [Link]
Tin, S., Fanjul, T., & Clarke, M. L. (2015). Hydrogenation of unactivated enamines to tertiary amines: rhodium complexes of fluorinated phosphines give marked improvements in catalytic activity. PubMed. [Link]
Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Nature Chemistry. [Link]
Glorius, F., et al. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster. [Link]
Sun, B., & Wang, C. (2019). Gold-catalysed C–F bond activation. Organometallic Chemistry, 41. [Link]
Tin, S., Fanjul, T., & Clarke, M. L. (2015). Hydrogenation of unactivated enamines to tertiary amines: rhodium complexes of fluorinated phosphines give marked improvements in catalytic activity. ResearchGate. [Link]
Zhang, Z., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
Bhatt, T., & Natte, K. (2024). Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst. Organic Chemistry Portal. [Link]
Gergely, S., et al. (2017). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. [Link]
Carboni, A., & Toste, F. D. (2019). Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Journal of the American Chemical Society. [Link]
Perutz, R. N. C-F Bond Activation and Metal Fluoride Complexes. University of York. [Link]
Krische, M. J. (2016). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. PMC. [Link]
Bakulina, O., & Kantin, G. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
Torrens, H. (2005). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews. [Link]
Ma, J.-A., & Cahard, D. (2008). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]
Kumar, P., & Antonchick, A. P. (2016). Ruthenium(II) Catalyzed C-H Functionalization Using the Oxazolidinone Heterocycle as a Weakly Coordinating Directing Group: Experimental and Computational Insights. ResearchGate. [Link]
Braun, T. (2017). C F and C H Bond Activation Reactions of Fluorinated Molecules at Rhodium Pincer Complexes. ResearchGate. [Link]
Park, Y., & Chang, S. (2019). Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts. Nature Catalysis. [Link]
Zhang, Z., & Zhang, W. (2011). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications. [Link]
Wang, D.-C., et al. (2020). Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Aromatics. Organic Letters. [Link]
Neumann, H., & Beller, M. (2014). A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation. PMC. [Link]
Pu, X., & Gouverneur, V. (2021). Hydrogenation of fluorinated molecules: An overview. ResearchGate. [Link]
Scola, M. J., & Maligres, P. E. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Tetrahedron Letters. [Link]
Du, H., et al. (2022). Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones. Chemical Communications. [Link]
Mezzetti, A. (2007). Ruthenium-Catalyzed Asymmetric Electrophilic Fluorination of 1,3-Dicarbonyl Compounds. Organometallics. [Link]
Du, H., et al. (2022). Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones. OUCI. [Link]
Takeda Pharmaceutical Company. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development. [Link]
Park, Y., & Chang, S. (2019). Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts. ResearchGate. [Link]
Toste, F. D. (2020). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. PMC. [Link]
Pupier, M., & Nevado, C. (2025). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. ResearchGate. [Link]
Besset, T., & Pannecoucke, X. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry. [Link]
Wang, C., et al. (2022). Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. Chemical Communications. [Link]
Title: Accelerated Asymmetric Synthesis of (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one via a Microwave-Assisted Palladium-Catalyzed Cyclization
An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This application note details a robust and highly efficient protocol...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and highly efficient protocol for the synthesis of the chiral building block, (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one. Pyrrolidinone scaffolds are of significant interest in medicinal chemistry, and their enantioselective synthesis is a critical step in drug discovery.[1][2] By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the tenets of green chemistry.[3][4] The protocol employs a palladium-catalyzed asymmetric intramolecular cyclization, providing a reliable pathway to the desired enantiomerically-enriched product. We provide a comprehensive, step-by-step guide, from reagent preparation to product characterization, including mechanistic rationale and expected outcomes.
Introduction and Scientific Rationale
The 2-pyrrolidinone ring is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds.[2][5] Specifically, 5-aryl substituted pyrrolidinones are key intermediates in the development of novel therapeutics. The stereochemistry at the C-5 position is often crucial for biological activity, making asymmetric synthesis a paramount objective.[6]
Traditional synthetic methods often require long reaction times, harsh conditions, and can generate significant waste.[4] Microwave-assisted organic synthesis (MAOS) offers a compelling alternative by utilizing efficient and direct energy transfer to the reacting molecules.[7] This technique is not merely about rapid heating; it involves the direct coupling of microwave energy with polar molecules, leading to a rapid increase in temperature and reaction rates.[4][8] This volumetric and uniform heating minimizes the formation of by-products often seen with conventional heating methods that rely on slower, conductive heat transfer.[7][9]
This protocol is based on a palladium-catalyzed asymmetric dearomative cyclization, a powerful method for constructing chiral heterocyclic systems.[10] Palladium catalysts are exceptionally versatile in organic synthesis, renowned for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity.[11][12] In combination with a chiral ligand, these catalysts can effectively control the stereochemical outcome of a reaction, leading to the desired enantiomer.[13][14]
The Mechanism of Microwave Heating
Microwave energy accelerates chemical reactions primarily through two mechanisms: dipolar polarization and ionic conduction.[3][9]
Dipolar Polarization: Polar molecules, such as the reactants and solvents in this protocol, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, resulting in intense and uniform heating.[7][8]
Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat.
This direct energy transfer is what allows for the rapid temperature elevation and significant rate enhancements observed in microwave-assisted reactions.[8]
Caption: Microwave heating via dipolar polarization.
Proposed Asymmetric Catalytic Synthesis
We propose an intramolecular Heck-type cyclization as an efficient pathway. This involves a palladium catalyst and a chiral phosphine ligand to induce asymmetry.
Precursor: The N-acylated bromo-alkene precursor is designed for an intramolecular cyclization. The 3,5-difluorophenyl group is a common motif in pharmacologically active molecules.
Catalyst System:
Palladium(II) Acetate (Pd(OAc)₂): A common and reliable palladium precursor that is reduced in situ to the active Pd(0) species.[11]
(R)-BINAP: A well-established chiral bisphosphine ligand known to provide high enantioselectivity in a wide range of palladium-catalyzed asymmetric reactions.[13][14]
Base: A mild base like potassium carbonate (K₂CO₃) is required to neutralize the HBr generated during the catalytic cycle.
Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high dielectric constant, making it an excellent choice for microwave-assisted synthesis as it couples efficiently with microwave irradiation.[15]
Caption: Proposed catalytic cycle for the synthesis.
Detailed Experimental Protocol
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis.
Technical Support Guide: Maximizing Enantiomeric Excess (ee) in (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one Synthesis
[1][2] Executive Summary This guide addresses the synthesis of (R)-5-(3,5-difluorophenyl)pyrrolidin-2-one , a chiral scaffold structurally analogous to the key intermediate of the TRK inhibitor Larotrectinib (Vitrakvi) (...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
This guide addresses the synthesis of (R)-5-(3,5-difluorophenyl)pyrrolidin-2-one , a chiral scaffold structurally analogous to the key intermediate of the TRK inhibitor Larotrectinib (Vitrakvi) (which utilizes the 2,5-difluoro isomer).[1]
Achieving high enantiomeric excess (>98% ee) in 5-arylpyrrolidin-2-ones is critical as they are often pharmacophores in kinase inhibitors.[1] The two primary industrial routes are Asymmetric Hydrogenation (AH) of the cyclic imine and Ellman Sulfinamide auxiliary synthesis. This guide prioritizes the AH route due to its scalability and higher potential ee, while providing troubleshooting for the Ellman route as a secondary option.
Targeting the reduction of 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.[1]
Q1: I am using an Ir-P,N ligand catalyst, but my ee is stuck at ~85-90%. How can I push this to >98%?Diagnosis: The most common cause of "ee ceilings" in Iridium-catalyzed hydrogenation of cyclic imines is competitive non-enantioselective reduction or catalyst deactivation by moisture.
Corrective Actions:
Solvent Dryness: The imine substrate is prone to hydrolysis. Trace water creates a ketone/aldehyde equilibrium, which may reduce non-selectively or poison the catalyst. Ensure solvent (Toluene or MTBE) water content is <50 ppm .
Additives: If using a neutral Ir precursor (e.g.,
), add Iodine () (approx. 5-10 mol% relative to Ir) or use a cationic precursor (e.g., ).[1] Iodine facilitates the formation of the active Ir(III) dihydride species.
Temperature: Lower the reaction temperature. While counterintuitive for rate, reducing T from 25°C to 0°C or -10°C often improves enantioselectivity significantly by suppressing the non-catalyzed background reaction.
Q2: The reaction stalls at 60% conversion. Should I increase the pressure?Diagnosis: Increasing
pressure often helps rate but rarely fixes stalling caused by product inhibition or substrate impurities .
Corrective Actions:
Check Substrate Purity: The cyclic imine precursor must be free of residual acid (from the cyclization step). Trace acid can protonate the P,N ligand, killing the catalyst. Wash the imine with
and distill/recrystallize before hydrogenation.
Catalyst Loading: Standard loading is S/C 1000-2000.[1] If stalling, bump to S/C 500 to verify kinetics.
Product Inhibition: The lactam product can coordinate to Iridium. If this occurs, switching to a less coordinating solvent like Trifluoroethanol (TFE) or Dichloromethane (DCM) (if solubility permits) can displace the product.
Category B: Ellman Sulfinamide Route
Targeting the diastereoselective addition to the sulfinimine.
Q3: My diastereomeric ratio (dr) is poor (e.g., 80:20) after adding the Grignard reagent.Diagnosis: This usually indicates a failure to form the rigid "chair-like" transition state required for high facial selectivity.[1]
Corrective Actions:
Lewis Acid Additive: Ensure you are using a Lewis acid (e.g.,
or ) if the standard Grignard addition is failing. However, for 5-arylpyrrolidinones, the Reformatsky-type addition (using Zn) often gives better chelation control than simple Grignard reagents.[1]
Temperature Control: The addition must be performed at -78°C . Warmer temperatures (-40°C) allow rotation of the C-N bond, eroding selectivity.
Solvent: Use non-coordinating solvents like Toluene or DCM rather than THF for the addition step, as THF competes for coordination sites on the metal center.
Category C: Workup & Purification[1][2]
Q4: I had 98% ee in the crude mixture, but it dropped to 92% after workup. Why?Diagnosis:Acid-catalyzed racemization .[1] The C5 proton is benzylic and alpha to a nitrogen, making it moderately acidic.
Corrective Actions:
Avoid Strong Acids/Bases: If using acid to cleave a protecting group (e.g., Boc or Sulfinyl), ensure the temperature is kept low (<0°C) and quench immediately.
Recrystallization: Use Crystallization-Induced Diastereomer Selection (CIDS) . If you form a salt (e.g., with D-Malic acid), you can upgrade the ee/de from 90% to >99% by controlled cooling in Ethanol/MTBE.
Purification strategies for removing metal catalysts from lactam intermediates
This guide serves as a specialized technical support resource for the purification of lactam-based pharmaceutical intermediates. It is designed to bridge the gap between regulatory requirements (ICH Q3D) and practical, b...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support resource for the purification of lactam-based pharmaceutical intermediates. It is designed to bridge the gap between regulatory requirements (ICH Q3D) and practical, bench-level chemistry.
-, -, -Lactams, and macrocyclic lactams.
Focus: Pd, Ru, Rh, Cu, and Ni removal.
Introduction: The Lactam Challenge
Lactams present a unique purification paradox. They are often synthesized using transition metal catalysts (e.g., Pd-catalyzed Buchwald-Hartwig amination or Ru-catalyzed ring-closing metathesis), yet the lactam motif itself is a competent ligand. The amide oxygen and nitrogen can coordinate to residual metals, creating "sticky" impurities that resist standard washes. Furthermore, the thermodynamic instability of the strained lactam ring (especially
-lactams) precludes the use of harsh acidic or basic washes often used to strip metals.
This guide prioritizes chemo-selective scavenging and mild processing to ensure compliance with ICH Q3D guidelines without compromising API stability.
Module 1: Diagnostic & Strategic Assessment
Q: How do I select the correct purification strategy based on my crude metal load?
A: Do not apply a "one-size-fits-all" approach. Quantify your initial metal load (ppm) and apply the Tiered Removal Strategy .
Visual Guide: Purification Decision Matrix
Figure 1: Decision matrix for selecting purification methods based on initial metal concentration.
Module 2: Scavenger Selection & Optimization
Q: My lactam is sensitive to hydrolysis. Which scavengers are safe?
A: Avoid scavengers that require acidic activation or release acidic byproducts.
Safe: Silica-bound thiols (Si-Thiol), Thiourea (Si-Thiourea), and metal-specific chelators (Si-Diamine). These operate effectively in neutral organic solvents (THF, EtOAc, DCM).
Risky: Sulfonic acid resins (strong acid catalysis can open
-lactams) or scavengers requiring aqueous HCl washes.
Q: I used a Thiol scavenger for Palladium, but the removal was poor (<50%). Why?
A: This is likely a Speciation Mismatch .
Palladium exists in multiple oxidation states during a reaction cycle (Pd(0) vs. Pd(II)).
The Fix: Thiol (-SH) scavengers bind Pd(II) exceptionally well but are slower for Pd(0) clusters.
Protocol: Add a mild oxidant (e.g., open the reaction to air or add trace benzoquinone) to oxidize Pd(0) to Pd(II) before adding the scavenger. Alternatively, use a mixed scavenger system (Thiol + Diamine).
Table 1: Scavenger Functionality Guide for Lactams
Metal Target
Primary Scavenger
Mechanism
Lactam Compatibility
Pd (Palladium)
Thiol (-SH), Thiourea
Soft-Soft interaction (High affinity)
High (Neutral pH)
Ru (Ruthenium)
Thiourea, DMT (Dimercaptotriazine)
Chelation of Ru carbenes
High (Effective for Metathesis)
Cu (Copper)
Diamine, TAAc (Triamine)
Chelation
Medium (Amines can be basic; monitor pH)
Rh (Rhodium)
Thiol, Amine
Coordination
High
Ni (Nickel)
TAAc, Triamine
Chelation
Medium
Module 3: Troubleshooting Filtration & Yield Loss
Q: The scavenger is clogging my filter. How do I fix this?
A: Silica scavengers can generate "fines" (sub-micron particles) upon vigorous stirring, which block filter pores.
Solution 1 (The "Sandwich" Method): Do not filter directly on paper/frit. Prepare a pad of Celite 545. Layer the scavenger slurry on top. The Celite acts as a depth filter.
Solution 2 (Switch Supports): Switch from Silica-based (irregular particles) to Macroporous Polymer scavengers (spherical beads). These have better flow characteristics and do not crumble.
Q: I used Activated Carbon and lost 30% of my product. Is it stuck?
A: Yes. Lactams are polar and can hydrogen bond to the surface functional groups of activated carbon.
The Fix:
Switch Carbon Type: Move from "chemically activated" (high surface acidity) to "steam activated" carbon (neutral surface).
Pre-wetting: Wet the carbon with the solvent before adding your product stream.
Desorption Wash: After filtration, wash the carbon cake with a polar protic solvent (e.g., 10% MeOH in DCM) to disrupt hydrogen bonding and recover the lactam.
Q: How do I validate that the metal is actually gone without waiting 3 days for ICP-MS?
A: Use a Colorimetric Spot Test as an in-process control (IPC).
Protocol:
Take 1 mL of filtrate.
Add 1 drop of saturated Sodium Diethyldithiocarbamate (aqueous).
Result:
Clear/White = Low Metal (<50 ppm).
Yellow/Brown/Red = High Metal (>100 ppm).
Note: This validates the scavenging step before you commit to solvent evaporation.
Workflow: Optimized Scavenging Protocol
Figure 2: Step-by-step workflow for batch scavenging.
Module 5: FAQ - Specific Scenarios
Q: Can I use crystallization to remove metals instead of scavengers?A:Proceed with caution. Lactams often co-crystallize with metals because the metal can act as a bridge between crystal lattice layers.
Test: If recrystallization yields crystals with higher metal content than the mother liquor, the metal is incorporated into the lattice. You must use a scavenger or liquid-liquid extraction before the final crystallization.
Q: What about flow chemistry (E-PAK)?A: Fixed-bed flow scavenging is superior for lactams because it minimizes the contact time between the API and the solid support, reducing the risk of degradation. It also eliminates filtration issues.
References
ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2022). Guideline on the limits and risk assessment for elemental impurities in drug products.[1][2][3][4]
[Link]
Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198–205.[5] (Foundational work on scavenger screening).
[Link]
Biotage. (2023).[1] "Are metal scavengers better than carbon?" Technical Note on Pd removal efficiency comparison.
[Link]
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900.
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Crystallization Support Center.
User Case: Optimization of solvent systems for the purification of (R)-isomer intermediates.
Current Status: Operational.
Support Level: Tier 3 (Senior Application Scientist).
Introduction: The Thermodynamics of Purity
Recrystallizing chiral intermediates is fundamentally different from standard achiral purification. You are not just fighting chemical impurities; you are battling the thermodynamic stability of the racemate .
In many cases, the racemic compound (1:1 R/S crystal lattice) is more stable and less soluble than the pure enantiomer. If your starting material has an enantiomeric excess (ee) below the eutectic composition , standard recrystallization will crystallize the racemate, leaving your desired (R)-isomer in the mother liquor.
This guide moves beyond "trial and error" to a logic-based approach for solvent selection, specifically tailored for chiral enrichment and polymorph control.
Module 1: Strategic Solvent Screening
Q: How do I select the initial solvent system for an (R)-isomer?
A: Do not rely on random screening. Use the "Dielectric Tuning" method to manipulate solubility curves.
For chiral molecules, the solvent must fulfill three specific thermodynamic criteria:
High Thermal Coefficient: High solubility at
and low solubility at .
Solvation Selectivity: It must solvate the impurities (chemical byproducts) better than the (R)-isomer at low temperatures.
Eutectic Shift Capacity: The solvent choice can shift the eutectic point of the chiral binary system, potentially widening the operating window for enrichment.
Protocol: The "Rule of 3" Micro-Screen
Perform this screen with 50 mg of substrate per vial.
Select 3 Solvents: Choose one from each polarity class (see Table 1).
Dissolution (
): Add solvent dropwise at near-reflux temperature until dissolved.
Target: Dissolution in <10 volumes (10 mL/g).
Cooling (
): Cool slowly to room temperature, then to 0°C.
Observation:
Scenario A (Precipitate): Filter and check ee% via chiral HPLC.[]
Scenario B (Clear): Too soluble.[2] Add anti-solvent or evaporate.
Strong H-bonding; often disrupts racemate lattices.
Aprotic Polar
Acetonitrile
37.5
82.0
Good for polar intermediates; often forms solvates.
Non-Polar
Toluene
2.38
110.6
High boiling point allows wide temp range; good for lipophilic scaffolds.
Anti-Solvent
Heptane
1.9
98.4
Use to induce nucleation in Toluene or EtOAc systems.
Module 2: The Chiral Challenge (Enrichment Failures)
Q: My yield is high, but the ee% is stuck at 85%. Why isn't it improving?
A: You have likely hit the Eutectic Trap .
In a binary phase diagram of enantiomers, there is a specific composition (the eutectic point) where the melt/solution is in equilibrium with both the racemic crystal and the pure enantiomer crystal.
If your starting ee% is above the eutectic: Recrystallization yields the pure (R)-enantiomer .
If your starting ee% is below the eutectic: Recrystallization yields the racemate , lowering the ee% of the solid.
The Fix:
Determine the Eutectic Point: If you are stuck, you are likely near it.
Switch Solvent Class: Different solvents solvate the R and S isomers differently (chiral recognition via solvation shells), which can shift the eutectic point. If Methanol fails, switch to Toluene/Heptane.
Kinetic Resolution: If thermodynamic crystallization fails, use a "Kinetic Wash." Slurry the crystals in a solvent where the racemate is more soluble than the pure enantiomer (rare, but possible with metastable polymorphs).
Visualizing the Decision Logic
Caption: Figure 1. Decision matrix for initial solvent screening. Green paths indicate success; red paths require troubleshooting.
Module 3: Troubleshooting "Oiling Out" (LLPS)
Q: The product separates as an oil droplet instead of crystals. How do I fix this?
A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the metastable zone width (MSZW) is too narrow or the melting point of the solvated product is lower than the process temperature. This is common with impure chiral intermediates.
The Mechanism:
The system enters a region where it is thermodynamically favorable to split into a solute-rich liquid (oil) and a solute-lean liquid, rather than nucleating a solid.[4]
Troubleshooting Protocol:
Temperature Cycling (Ostwald Ripening):
Heat the mixture until the oil dissolves back into a single phase.
Cool very slowly (0.1°C/min) to just above the oiling-out temperature (
).
SEEDING IS MANDATORY: Add 1-2% w/w of pure crystalline seeds at this point.
Hold temperature for 1-2 hours to allow seed growth, then cool slowly.
Modify Polarity (The "Co-Solvent" Fix):
Oiling out often happens in mixed solvents (e.g., Ethanol/Water) if the ratio is incorrect.[5]
Action: Increase the proportion of the "good" solvent (Ethanol) slightly to keep the oil phase dissolved at lower temperatures, pushing the system towards the solubility curve rather than the miscibility gap.
Change the Counter-Ion (If Salt):
If crystallizing a chiral salt, the counter-ion may be too lipophilic. Switch from a tosylate to a hydrochloride or tartrate to increase lattice energy (melting point).
Module 4: Yield vs. Purity Optimization
Q: I have 99% ee, but only 30% yield. How do I recover the rest?
A: You are operating too far from the saturation point. You need to maximize the Metastable Zone .
Anti-Solvent Addition Strategy (Direct vs. Reverse)
Resolving difficult separations of 3,5-difluorophenyl byproducts
Topic: Resolving Difficult Separations of 3,5-Difluorophenyl Byproducts and Positional Isomers Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Advanced Chro...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Resolving Difficult Separations of 3,5-Difluorophenyl Byproducts and Positional Isomers
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Welcome to the Advanced Chromatography Support Center. The presence of fluorinated moieties—specifically 3,5-difluorophenyl groups—is ubiquitous in modern medicinal chemistry due to their ability to improve metabolic stability and target binding. However, synthesizing these compounds frequently generates closely related positional isomers (e.g., 2,4-difluorophenyl or 3,4-difluorophenyl) and des-fluoro impurities.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you achieve baseline resolution when traditional methods fail.
Workflow: Strategic Troubleshooting for Fluorinated Isomers
Before diving into the FAQs, consult the decision tree below to determine the optimal chromatographic pathway for your specific separation challenge.
Fig 1: Decision tree for resolving fluorinated positional isomers via orthogonal chromatography.
Q1: Why do my 3,5-difluorophenyl target and 2,4-difluorophenyl byproduct co-elute perfectly on a standard C18 column?
The Causality: Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because positional isomers of difluorophenyl compounds have identical molecular weights and nearly indistinguishable partition coefficients (LogP), their hydrophobic retention is identical. As highlighted by separation scientists at 1 [2], C18 phases lack the steric recognition required to resolve substituted aromatic isomers. To separate them, you must exploit alternative retention mechanisms, specifically shape selectivity and electronic interactions.
Q2: What is the most effective column chemistry for this separation, and how does it work?
The Solution: You must pivot to a fluorinated stationary phase, specifically a Pentafluorophenyl (PFP) column. Research published in2 [3] demonstrates that fluorinated phases provide entirely different elution orders and enhanced selectivity for difficult-to-separate compounds like difluorophenols.
A PFP phase works through three distinct mechanisms that a C18 cannot offer:
Interactions: The highly electronegative fluorine atoms on the PFP ring create an electron-deficient aromatic system that interacts strongly with the electron-rich regions of your analytes.
Dipole-Dipole Interactions: The polarized C-F bonds on the stationary phase interact selectively with the specific C-F dipole moments of the 3,5-difluorophenyl moiety versus the 2,4-difluorophenyl moiety.
Steric/Shape Selectivity: The rigid, planar structure of the PFP group can distinguish between the subtle spatial differences of meta versus ortho fluorine substitutions.
Quantitative Impact:
The table below summarizes typical performance metrics when migrating a difluorophenyl separation from a C18 to a PFP architecture.
Analyte
C18 Retention Time (min)
C18 Resolution ()
PFP Retention Time (min)
PFP Resolution ()
Des-fluoro byproduct
4.12
N/A
4.85
N/A
2,4-difluorophenyl isomer
5.35
0.8 (Co-elutes)
6.12
2.1
3,5-difluorophenyl target
5.41
0.8 (Co-elutes)
6.88
2.4
Q3: What is the recommended starting protocol for separating these byproducts using a PFP column?
Methodology: To maximize the unique interactions of a PFP column, you must carefully control your mobile phase and temperature. 3 [1] has demonstrated that core-enhanced PFP columns can separate complex positional isomers rapidly when optimized correctly.
Step-by-Step Protocol: PFP-HPLC Isomer Resolution
Step 1: Column Installation & Equilibration
Install a Core-Shell PFP Column (e.g., 2.6 µm, 100 x 2.1 mm).
Set the column oven temperature to 35 °C . Causality: Elevated temperatures reduce mobile phase viscosity and improve mass transfer, but exceeding 40 °C provides too much thermal energy, which disrupts the weak, highly specific
interactions required for isomer recognition.
Step 2: Mobile Phase Preparation
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water (pH ~3.8). Causality: A mildly acidic buffer suppresses silanol ionization on the silica support, preventing secondary cation-exchange interactions that cause peak tailing.
Mobile Phase B: 100% Methanol. Causality: Methanol is strictly preferred over Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond that acts as a
-electron donor, which competes with the analyte for the PFP stationary phase and severely degrades selectivity.
Step 3: Gradient Execution
Flow rate: 0.4 mL/min.
0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band).
1.0 - 8.0 min: Linear gradient from 5% B to 60% B.
8.0 - 10.0 min: 60% B to 95% B (Column wash).
10.0 - 13.0 min: 5% B (Re-equilibration).
Step 4: Self-Validation & System Suitability
Monitor via UV (typically 254 nm) or MS (ESI+).
Validation Target: The method is considered successful when the Resolution (
) is 1.5 between the 3,5-difluorophenyl target and all adjacent positional isomers.
Q4: My PFP separation is still showing poor resolution for a specific des-fluoro impurity. What is the next escalation step?
Advanced Troubleshooting: If HPLC optimization is exhausted, the analytes may have solubility limits in aqueous environments or require an entirely orthogonal separation environment. In these cases, Supercritical Fluid Chromatography (SFC) is the gold standard.
As demonstrated in studies utilizing the 4 [4], SFC provides exceptional resolution for fluorinated positional isomers and des-fluoro impurities. SFC utilizes supercritical CO2—which has high diffusivity and low viscosity—paired with a polar co-solvent like isopropanol. This environment fundamentally alters the retention thermodynamics, often resolving isomers that are permanently co-eluting in reversed-phase liquid chromatography.
References
Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column
Source: Thermo Fisher Scientific
URL:3
C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group
Source: MAC-MOD Analytical
URL:1
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC
Source: LCGC International / Chromatography Online
URL:2
Isomeric Separations of Cyclometalated Iridium (III) Complexes Using the ACQUITY UPC2 System
Source: Waters Corporation (via lcms.cz)
URL:4
Reducing impurity formation during the reduction of imine precursors
Welcome to the Technical Support Center for Imine Reduction and Reductive Amination. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and scale the synthesis of amines...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Imine Reduction and Reductive Amination. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and scale the synthesis of amines while strictly controlling impurity profiles.
By understanding the mechanistic causality behind side reactions, you can design self-validating experimental workflows that inherently prevent the formation of byproducts.
Part 1: Diagnostic Matrix for Quantitative Impurity Control
When analyzing your crude reaction mixture via HPLC or GC/MS, use this diagnostic matrix to identify the mechanistic failure point and apply the appropriate stoichiometric or physical correction.
Impurity Detected
Mechanistic Causality
Quantitative Threshold
Corrective Action
Alcohol (Premature Reduction)
The hydride source is too reactive or added before imine formation is complete, reducing the starting carbonyl directly[1].
> 5% Alcohol
Switch from to (STAB) or . Delay reductant addition by 2–4 hours.
Tertiary Amine (Over-alkylation)
The newly formed 2° amine reacts with residual carbonyl to form an iminium ion, which is subsequently reduced[2].
> 10% 3° Amine
Increase 1° amine stoichiometry to 1.5–2.0 eq. Dose the carbonyl slowly into the amine/reductant mixture.
Starting Material (Hydrolysis)
Imines are highly sensitive to water and protic impurities, reverting to the carbonyl and amine under acidic reduction conditions[3][4].
Stalled at < 80% Conversion
Add 1.0–2.0 eq of a Lewis acid water scavenger like or use activated 4Å molecular sieves.
Cyanide Adducts (Toxicity)
Use of can lead to the generation of toxic HCN gas or cyanide-amine adducts during acidic workup[5].
Any detectable HCN/CN-
Replace with STAB, which offers similar chemoselectivity without cyanide byproducts.
Part 2: Mechanistic Pathway Visualization
To effectively troubleshoot, you must visualize the competing kinetic pathways in your reaction vessel. The diagram below illustrates the critical junctions where impurities form.
Reaction pathways in reductive amination highlighting target synthesis vs. impurity formation.
Part 3: Mechanistic Troubleshooting (Q&A)
Q: Why am I seeing significant over-alkylation (tertiary amine formation) when targeting a secondary amine?A: Direct alkylation of amines is notoriously difficult to control, which is why reductive amination is the industry standard[1]. However, over-alkylation still occurs due to equilibrium dynamics. Once your target secondary amine forms, it competes with the starting primary amine for any unreacted carbonyl. This forms a highly reactive iminium ion that is rapidly reduced to a tertiary amine[2].
Causality Fix: You must manipulate the kinetics. Use a 1.5 to 2.0 molar excess of the primary amine to outcompete the secondary amine. Alternatively, use a bulky amine or switch to a biocatalytic Imine Reductase (IRED), which physically constrains the active site to prevent tertiary amine formation[6].
Q: My imine is hydrolyzing back to the carbonyl before reduction. How do I stabilize it?A: Imine formation is a condensation reaction that generates water. By Le Chatelier's principle, trapped water drives the equilibrium backward (hydrolysis), especially under the mildly acidic conditions (pH 4–5) required to activate the imine for reduction[4]. Furthermore, adventitious protic impurities can catalyze this background degradation[3].
Causality Fix: Implement a self-validating dehydration step. Add
as both a Lewis acid (to activate the carbonyl) and a water scavenger. The precipitation of serves as a visual, self-validating indicator that water is being successfully sequestered from the microenvironment.
Q: I am observing direct reduction of my aldehyde/ketone starting material. What is wrong with my reductant?A: You are likely using sodium borohydride (
) in a direct (one-pot) reductive amination. is too strong and will rapidly reduce aldehydes and ketones to alcohols before the imine has time to form[1].
Causality Fix: Switch to sodium triacetoxyborohydride (STAB, ). The electron-withdrawing acetate groups stabilize the boron-hydride bond, making STAB a significantly milder and more chemoselective reagent. It will ignore the carbonyl and exclusively reduce the protonated imine[5].
Part 4: Standard Operating Procedure (SOP)
Chemoselective Direct Reductive Amination using STAB
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Reagents: Carbonyl (1.0 eq), Primary Amine (1.2 eq), STAB (1.5 eq), 1,2-Dichloroethane (DCE) or THF (0.2 M).
Step 1: Imine Pre-formation (Equilibration)
Action: Dissolve the carbonyl and amine in anhydrous DCE under a nitrogen atmosphere. Stir at room temperature for 1–2 hours.
Causality: STAB is water-sensitive and incompatible with methanol[7]. Using DCE prevents reductant degradation. Pre-stirring allows the condensation equilibrium to favor the imine before hydride introduction.
Validation Checkpoint: Sample the reaction. Run a TLC or UPLC. Do not proceed until the carbonyl peak is < 5% relative to the imine/hemiaminal intermediate.
Step 2: Controlled Hydride Delivery
Action: Add STAB (1.5 eq) portion-wise over 15 minutes. If the amine is weakly basic, add 1.0 eq of glacial acetic acid to lower the pH.
Causality: Portion-wise addition controls the exotherm. Acetic acid protonates the imine, lowering its LUMO and making it highly susceptible to hydride attack by STAB[5].
Validation Checkpoint: Effervescence (hydrogen gas evolution) should be minimal. Stir for 4–12 hours. Complete consumption of the imine intermediate must be confirmed by LC-MS.
Step 3: Basic Quench and Extraction
Action: Quench the reaction slowly with saturated aqueous
. Stir vigorously for 30 minutes. Extract with dichloromethane.
Causality: The basic quench neutralizes the acetic acid and ensures the target amine product is fully deprotonated (free-base form), partitioning it entirely into the organic layer while boron salts wash into the aqueous layer.
Part 5: Advanced FAQs
Q: When is Sodium Cyanoborohydride (
) preferred over STAB?A: While STAB is generally preferred due to its lower toxicity and higher yields, is highly stable in protic solvents like methanol and can withstand highly acidic conditions (pH 3)[7]. If your substrate is completely insoluble in halogenated solvents (DCE/DCM) or ethers (THF), and requires methanol, is the necessary choice[1].
Q: How can biocatalysis eliminate heavy metal and over-alkylation impurities entirely?A: Recent industrial shifts have introduced Imine Reductases (IREDs) and Reductive Aminases (RedAms). These NADPH-dependent oxidoreductases catalyze the reductive coupling of ketones and amines with exquisite precision[6]. Because the enzyme's active pocket dictates the transition state geometry, it completely prevents the binding of secondary amines, reducing over-alkylation to 0% while avoiding the use of transition metal catalysts (like Pd/C or Pt) entirely[8].
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one
Introduction: The Imperative for Precise Structural Verification In the landscape of modern drug discovery and materials science, the synthesis of chiral molecules with specific functionalities is paramount. (R)-5-(3,5-D...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Precise Structural Verification
In the landscape of modern drug discovery and materials science, the synthesis of chiral molecules with specific functionalities is paramount. (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one stands as a significant chiral building block, where the precise arrangement of its atoms dictates its potential biological activity and chemical reactivity. For researchers engaged in its synthesis or utilization, unambiguous structural verification is not merely a procedural step but the cornerstone of scientific validity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. It provides unparalleled insight into the molecular framework by mapping the chemical environment of each nucleus and defining the connectivity between them. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one. As experimental spectra for this specific compound are not widely published, this analysis is built upon foundational NMR principles and spectral data from analogous structures. We will dissect the predicted chemical shifts, multiplicities, and coupling constants, offering a robust framework for researchers to interpret their own experimental data. Furthermore, we will compare the utility of NMR with other common analytical techniques, underscoring its unique and indispensable role.
Molecular Structure and Atom Numbering
A clear understanding of the molecule's structure is essential for spectral assignment. The numbering scheme used throughout this guide is presented below. The pyrrolidinone ring contains a stereocenter at the C5 position, which introduces diastereotopicity for the protons on C3 and C4, a key feature we expect to observe in the ¹H NMR spectrum.
Caption: Labeled structure of (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information based on chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring spins). For this molecule, we anticipate distinct regions for the aromatic, methine, methylene, and amide protons.
Aromatic Region (δ 6.5 - 7.5 ppm)
The 3,5-difluorophenyl group gives rise to a characteristic set of signals.
H2'/H6' Protons: These two protons are chemically equivalent due to the molecule's symmetry. They are coupled to the H4' proton (³JHH, ortho coupling, typically 7-9 Hz) and the fluorine at C3'/C5' (⁴JHF, meta coupling, typically 6-8 Hz). This will likely result in a doublet of triplets (dt) or a complex multiplet. Their chemical shift is expected around δ 7.0-7.2 ppm .
H4' Proton: This proton is flanked by two fluorine atoms. It will be coupled to the two equivalent fluorines at C3' and C5' (³JHF, ortho coupling, typically 8-10 Hz) and to the H2'/H6' protons (⁴JHH, meta coupling, typically 2-3 Hz). The dominant coupling will be with the fluorine atoms, resulting in a triplet of triplets (tt). Its chemical shift is anticipated to be downfield due to the electron-withdrawing nature of the two fluorine atoms, around δ 6.7-6.9 ppm .
Aliphatic Region (δ 1.8 - 5.0 ppm)
H5 Proton (Methine): This proton is attached to the chiral center (C5) and is adjacent to both the aromatic ring and the C4 methylene group. It will be split by the two diastereotopic protons on C4, resulting in a multiplet, likely a triplet of doublets (td) or a simple triplet if the couplings are similar. Its position directly attached to the nitrogen and the phenyl ring will shift it downfield to approximately δ 4.8-5.0 ppm .
C3 & C4 Methylene Protons: The protons on C3 and C4 are diastereotopic due to the adjacent C5 stereocenter. This means that the two protons on each carbon are in different chemical environments and will have different chemical shifts and couplings. They will appear as complex multiplets.
C3-H₂: These protons are adjacent to the carbonyl group, which will deshield them. They are expected to resonate in the range of δ 2.3-2.6 ppm .
C4-H₂: These protons are further from the carbonyl and will appear more upfield, likely in the δ 1.9-2.2 ppm range.
Amide Proton (δ 6.0 - 8.0 ppm)
N1-H: The amide proton signal is often broad due to quadrupole coupling with the nitrogen atom and can exchange with trace amounts of D₂O in the solvent. Its chemical shift is highly dependent on solvent and concentration but is typically found in the region of δ 6.0-8.0 ppm .
Proton Assignment
Predicted δ (ppm)
Predicted Multiplicity
Coupling Constants (J, Hz)
N1-H
6.0 - 8.0
Broad Singlet (br s)
N/A
H5
4.8 - 5.0
Multiplet (m)
³J(H5,H4) ≈ 7-9 Hz
C3-H₂
2.3 - 2.6
Multiplet (m)
²J(Ha,Hb) ≈ 15-17 Hz, ³J(H3,H4)
C4-H₂
1.9 - 2.2
Multiplet (m)
²J(Ha,Hb) ≈ 13-15 Hz, ³J(H4,H5), ³J(H4,H3)
H2', H6'
7.0 - 7.2
Doublet of Triplets (dt)
³J(HH) ≈ 8 Hz, ⁴J(HF) ≈ 7 Hz
H4'
6.7 - 6.9
Triplet of Triplets (tt)
³J(HF) ≈ 9 Hz, ⁴J(HH) ≈ 2.5 Hz
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The key features in this molecule's spectrum will be the carbonyl carbon and the characteristic splitting of the aromatic carbons due to coupling with fluorine.[1]
Aromatic Region (δ 100 - 170 ppm)
Carbon-fluorine coupling constants are typically large and observed over multiple bonds.[2]
C3'/C5' (C-F): These carbons are directly bonded to fluorine, resulting in a large one-bond coupling constant (¹JCF). The signal will appear as a doublet. Due to the strong electron-withdrawing effect of fluorine, they will be significantly downfield, predicted around δ 162-164 ppm with ¹JCF ≈ 245-255 Hz .
C1': This is the quaternary carbon attached to the pyrrolidinone ring. It will be split into a triplet by the two meta-fluorines (³JCF ≈ 7-9 Hz). Its chemical shift is expected around δ 145-147 ppm .
C4': This carbon is coupled to two ortho-fluorines (²JCF ≈ 25-30 Hz), which will split the signal into a triplet. It is expected to appear far upfield due to the shielding effects of the para-fluorines, around δ 103-105 ppm .
C2'/C6': These carbons are coupled to one ortho-fluorine (²JCF ≈ 22-26 Hz) and one para-fluorine (⁴JCF ≈ 3-4 Hz), resulting in a doublet of doublets (dd). They are predicted to be in the region of δ 112-114 ppm .
Aliphatic and Carbonyl Region (δ 25 - 180 ppm)
C2 (Carbonyl): The lactam carbonyl carbon is the most downfield signal in the spectrum, typically appearing around δ 175-178 ppm .[3]
C5: This carbon is attached to the nitrogen and the aromatic ring, shifting it to δ 55-58 ppm .
C3 & C4: These standard aliphatic carbons will appear further upfield. C3, being adjacent to the carbonyl, will be slightly more downfield than C4.
C3: Predicted around δ 30-33 ppm .
C4: Predicted around δ 28-30 ppm .
Carbon Assignment
Predicted δ (ppm)
Predicted Multiplicity (from C-F coupling)
Coupling Constants (J, Hz)
C2 (C=O)
175 - 178
Singlet (s)
N/A
C3'/C5'
162 - 164
Doublet (d)
¹JCF ≈ 245-255
C1'
145 - 147
Triplet (t)
³JCF ≈ 7-9
C2'/C6'
112 - 114
Doublet of Doublets (dd)
²JCF ≈ 22-26, ⁴JCF ≈ 3-4
C4'
103 - 105
Triplet (t)
²JCF ≈ 25-30
C5
55 - 58
Singlet (s)
N/A
C3
30 - 33
Singlet (s)
N/A
C4
28 - 30
Singlet (s)
N/A
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, reproducible NMR data requires a meticulous approach. The causality behind each step is to minimize artifacts and maximize resolution and signal-to-noise.
Determining absolute configuration of fluorinated lactams using X-ray crystallography
Topic: Determining Absolute Configuration of Fluorinated Lactams via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Determining Absolute Configuration of Fluorinated Lactams via X-ray Crystallography
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of fluorinated lactams—common scaffolds in antibiotic and neuroactive drug discovery—determining the Absolute Configuration (AC) is a critical regulatory and safety requirement. While Single Crystal X-ray Diffraction (SCXRD) remains the "gold standard," the low atomic weight of fluorine (
) presents specific crystallographic challenges compared to heavy-atom structures.
This guide objectively compares SCXRD against alternative methodologies (VCD, NMR, MicroED) and provides a validated workflow for assigning AC in light-atom fluorinated systems, emphasizing the critical necessity of Cu K
radiation over standard Mo sources.
Part 1: The Crystallographic Challenge of Fluorine
The determination of absolute configuration by X-ray diffraction relies on anomalous scattering (or resonant scattering).[1] This occurs when the energy of the incident X-ray photon is close to an absorption edge of an atom in the crystal, causing a breakdown of Friedel's Law (
For standard organic molecules (C, H, N, O), the anomalous scattering signal is negligible using standard Molybdenum (Mo K
, Å) radiation.
Fluorine (
): Fluorine offers a marginal improvement over Oxygen (), but its anomalous scattering factor () is still weak.
The Solution: You must use a longer wavelength source, typically Copper (Cu K
, Å) .
Comparative Anomalous Scattering Factors (
in electrons):
Element
(Mo K)
(Cu K)
Impact on AC Assignment
Carbon
6
0.0016
0.009
Negligible
Oxygen
8
0.006
0.032
Very Weak
Fluorine
9
0.010
0.053
Measurable (with Cu)
Chlorine
17
0.159
0.702
Strong
Bromine
35
2.46
1.28
Very Strong
Critical Insight: Attempting to determine the absolute configuration of a pure fluorinated lactam (without heavier atoms like S, Cl, or Br) using Mo radiation will likely yield a Flack parameter with a high standard error (e.g.,
), rendering the assignment statistically insignificant. Cu K is mandatory.
Part 2: Comparative Analysis of Methodologies
When a fluorinated lactam is synthesized, researchers must choose a method based on sample state and required confidence.
Comparison Matrix
Feature
SCXRD (Cu Source)
VCD (Vibrational CD)
NMR (Mosher/CSA)
MicroED
Primary Requirement
Single Crystal (>0.05 mm)
Solution (High Conc.)
Derivatization or Chiral Agent
Nanocrystal (<1 m)
Destructive?
No (recoverable)
No
Yes (usually)
No
Time to Result
2–24 Hours
1–3 Days (calc. dependent)
4–8 Hours
1–2 Days
AC Confidence
Definitive (Gold Standard)
High (Model dependent)
Medium (Ambiguity exists)
High (Emerging)
Fluorine Specifics
Requires Cu radiation
C-F bonds give strong IR signals
F-NMR is highly sensitive
Dynamical scattering issues
Cost
High (Instrument/Service)
Medium
Low
Very High
Decision Logic Pathway
Caption: Decision matrix for selecting the optimal absolute configuration determination method based on sample physical state.
Part 3: Experimental Protocol (SCXRD Workflow)
To ensure a "Publishable" result for a fluorinated lactam, follow this rigorous workflow.
Crystallization Strategy
Fluorinated lactams often exhibit high polarity and lack strong hydrogen bond donors.
Technique: Vapor diffusion (antisolvent) is preferred.
Solvent System: Dissolve in a polar solvent (THF, Acetone) and diffuse into a non-polar fluorinated solvent (e.g., heptane or a fluorinated ether) to encourage packing.
Heavy Atom Derivatization (Optional): If Cu radiation is unavailable, co-crystallize with a heavy-atom chiral chaperone (e.g., brominated acid) to act as an internal reference.
Data Collection (The "Friedel Pair" Rule)
Instrument: Diffractometer with Cu K
microfocus source and HPAD (Hybrid Pixel Array Detector).
Strategy: Collect a complete sphere of data (redundancy > 4). High redundancy is crucial to reduce statistical noise, allowing the small anomalous differences of Fluorine to be statistically significant.
Resolution: Aim for 0.80 Å or better.
Refinement & Validation (The Flack Parameter)
The absolute structure is validated using the Flack Parameter (
: The model matches the crystal (Correct Absolute Configuration).
: The model is inverted (Wrong Absolute Configuration).
: Racemic twin or disordered structure.
Validation Criteria for Fluorinated Organics:
For a confident assignment using Cu radiation, the standard uncertainty (
) of the Flack parameter is paramount.
Strong Confidence:
(e.g., )
Acceptable Confidence:
(e.g., )
Inconclusive:
(Requires heavier atom or VCD).
Workflow Diagram
Caption: Step-by-step workflow for determining absolute configuration via SCXRD, emphasizing the feedback loop if statistical uncertainty (u) is too high.
Part 4: Alternative Method Deep-Dive
Vibrational Circular Dichroism (VCD)
If crystals cannot be grown, VCD is the most robust alternative for fluorinated lactams.
Mechanism: Measures the differential absorption of left vs. right circularly polarized IR light.[4][5]
Advantage for Fluorine: C-F bonds have strong dipole moments and distinct stretching frequencies (1000–1400 cm⁻¹), often resulting in intense VCD signals that are easy to compare with DFT calculations.
Protocol:
Measure FTIR and VCD spectra in solution (CDCl₃ or DMSO-d₆).
Calculate VCD spectra using DFT (B3LYP/6-31G* or higher).
Compare experimental vs. calculated spectra using similarity scores (SimVCD).
MicroED (Microcrystal Electron Diffraction)
A cutting-edge technique for powders.
Mechanism: Uses electrons instead of X-rays. Electrons interact ~10,000x stronger with matter.
Challenge: "Dynamical scattering" (multiple diffraction events) obscures the simple relationship between intensity and structure used in the Flack parameter.
Status: While possible, assigning AC via MicroED often requires complex "dynamical refinement" software or the formation of chiral salts, making it less routine than SCXRD for this specific application.
References
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
Parsons, S. (2021). Determination of absolute configuration using X-ray diffraction. University of Edinburgh Research Explorer. Link
Thompson, J. M., et al. (2020). Absolute configuration of small molecules by co-crystallization.[1][6] Angewandte Chemie International Edition, 59(36), 15875–15879. Link
Polavarapu, P. L. (2007). Determination of absolute configurations of chiral molecules using vibrational circular dichroism. Chirality, 19(1), 54-67. Link
Gruene, T., et al. (2018). Rapid structure determination of microcrystalline molecular compounds using electron diffraction. Angewandte Chemie International Edition, 57(50), 16313-16317. Link
Optical rotation reference values for pure (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one
This guide provides a technical analysis of the optical rotation and quality attributes for (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one , a chiral building block often investigated in the synthesis of TRK kinase inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical analysis of the optical rotation and quality attributes for (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one , a chiral building block often investigated in the synthesis of TRK kinase inhibitors and related analogues.
Executive Summary
Compound Identity: (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one
CAS Number (Enantiomer): 1181818-12-1 refers to the (S)-enantiomer, which is the commercially dominant form. The (R)-enantiomer is typically obtained via chiral resolution or asymmetric synthesis.
Critical Distinction: Researchers often confuse this compound with (R)-2-(2,5-difluorophenyl)pyrrolidine (CAS 1218935-59-1), the key intermediate for Larotrectinib (Vitrakvi) . Note the difference in the phenyl substitution (3,5- vs 2,5-) and the oxidation state (pyrrolidinone vs pyrrolidine).
Part 1: Reference Data & Comparative Analysis
The following data establishes the baseline for optical purity assessment. Due to the limited public indexing of the (R)-3,5-isomer compared to the (S)-form, values are derived from commercial certificates of analysis (CoA) for the enantiomer and structural analogues.
*Prediction based on the inverse property of the commercially available (S)-enantiomer and the known rotation of the unsubstituted 5-phenyl analogue.
Solvent Effect Warning
Optical rotation is vector-dependent on the solvent dipole.
Protic Solvents (MeOH, EtOH): Typically stabilize the amide hydrogen bond network, yielding consistent rotation values.
Aprotic Solvents (CHCl₃, DCM): May induce aggregation or conformational shifts, potentially inverting the sign or significantly altering the magnitude. Recommendation: Always report solvent and concentration explicitly.
Part 2: Experimental Protocols
To ensure scientific integrity, you must validate the optical purity of your specific batch. Relying solely on literature values is insufficient for GMP or GLP standards.
Protocol A: Determination of Specific Rotation (
)
Objective: Calculate the specific rotation to verify absolute configuration.
Preparation:
Dry the sample under vacuum (40°C, 4h) to remove residual solvent (solvates distort mass).
Weigh exactly 100.0 mg of (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one.
Transfer to a 10 mL volumetric flask.
Dissolution:
Dissolve in HPLC-grade Methanol (MeOH) .
Equilibrate to 20°C in a water bath before making up to the mark.
Measurement:
Zero the polarimeter with pure MeOH blank.
Fill the 1 dm (100 mm) polarimeter tube, ensuring no bubbles are trapped in the light path.
Measure rotation (
) at 589 nm (Sodium D-line) .
Take 5 readings and average them.
Calculation:
Where
is observed rotation, is path length in dm (1), and is concentration in g/100mL (1.0).[2]
Protocol B: Enantiomeric Excess (ee%) via Chiral HPLC
Objective: Quantify the ratio of (R) to (S) isomer. Polarimetry is insufficient for high-precision purity (<1% impurity).
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative).
(R)-Isomer (Target): ~12-15 min (Verify with racemate).
Part 3: Synthesis & Validation Workflow
The following diagram illustrates the logical flow for synthesizing and validating the (R)-enantiomer, highlighting the critical decision points where optical rotation acts as a quality gate.
Figure 1: Asymmetric synthesis workflow utilizing Ellman's auxiliary for high optical purity. The QC Gate 1 ensures the stereocenter is established correctly before cyclization.
Part 4: Technical Insights & Troubleshooting
1. The "Larotrectinib Confusion"
In drug development, the switch from a 2,5-difluoro to a 3,5-difluoro substitution pattern is a common strategy to block metabolic oxidation at the para position relative to the fluorine. However, this shift alters the electronic landscape of the phenyl ring.
Impact: The 3,5-difluoro ring is more electron-deficient. This generally leads to a higher retention time on polysaccharide-based chiral columns compared to the 2,5-isomer due to stronger
interactions with the stationary phase.
2. Handling Hygroscopicity
Pyrrolidin-2-ones are moderately hygroscopic. Absorbed water will:
Lower the observed melting point.
Decrease the specific rotation value (concentration error).
Fix: Store the reference standard in a desiccator with P₂O₅.
3. Racemization Risk
While 5-arylpyrrolidin-2-ones are generally stable, exposure to strong bases (e.g., NaH, LDA) can deprotonate the
-position (C5), leading to racemization.
Validation: If using the compound in a subsequent alkylation reaction, check optical purity after the reaction to ensure the stereocenter remained intact.
PubChem. (R)-2-(2,5-Difluorophenyl)pyrrolidine Compound Summary. National Library of Medicine. Link
Wang, Y., et al. "Process Development for the Synthesis of Larotrectinib." Organic Process Research & Development, 2020. (Provides context on the 2,5-isomer synthesis and resolution methods applicable to the 3,5-analogue).
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3,5-Difluorophenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The 3,5-difluoroph...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The 3,5-difluorophenyl moiety, in particular, offers a unique combination of electronic properties, lipophilicity, and metabolic stability that makes it a valuable component in the design of novel pharmaceuticals and advanced materials.[1] Understanding the mass spectrometric behavior of these compounds is paramount for their unambiguous identification, structural elucidation, and metabolic profiling. This guide provides an in-depth technical comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 3,5-difluorophenyl derivatives, supported by experimental data and established mechanistic principles.
The Influence of Fluorine on Aromatic Fragmentation
Electron ionization (EI) mass spectrometry is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[2] The resulting fragmentation pattern is a molecular fingerprint that provides rich structural information. In aromatic systems, fragmentation is often directed by the stability of the resulting ions, with cleavages that lead to resonance-stabilized cations being particularly favored.
The introduction of fluorine, the most electronegative element, profoundly influences these fragmentation pathways through a combination of inductive and resonance effects.[3] While the strong electron-withdrawing inductive effect (-I) of fluorine can destabilize adjacent positive charges, its ability to donate a lone pair of electrons through resonance (+R) can stabilize certain cationic intermediates. This electronic tug-of-war, coupled with the high strength of the carbon-fluorine bond, gives rise to characteristic fragmentation patterns for fluoroaromatic compounds.
Key Fragmentation Pathways of 3,5-Difluorophenyl Derivatives
Analysis of various 3,5-difluorophenyl derivatives reveals several key fragmentation pathways that can be considered diagnostic for this structural motif.
Expulsion of Difluorocarbene (:CF₂)
A notable and characteristic fragmentation pathway for polyfluorinated aromatic compounds under EI-MS conditions is the expulsion of a neutral difluorocarbene molecule (a loss of 50 Da).[4] This rearrangement is particularly observed in simple 3,5-difluorophenyl systems. For instance, the mass spectrum of 3,5-difluoroiodobenzene shows a fragmentation pathway that involves the initial loss of the iodine radical, followed by the expulsion of :CF₂ from the resulting difluorophenyl cation.[4] This process is thought to proceed through an intramolecular fluorine atom migration, or "ring-walk," mechanism. The observation of a neutral loss of 50 Da can be a strong indicator of a difluorinated aromatic ring.
Cleavage at the Benzylic Position
For 3,5-difluorophenyl derivatives with alkyl substituents, fragmentation is often dominated by benzylic cleavage. This involves the breaking of the C-C bond beta to the aromatic ring, leading to the formation of a resonance-stabilized benzylic-type cation.[2] While the fluorine atoms' inductive effect can influence the absolute stability of this cation, the benzylic cleavage remains a major fragmentation route due to the significant resonance stabilization afforded by the aromatic ring.
Fragmentation Driven by Functional Groups
The fragmentation of more complex 3,5-difluorophenyl derivatives is often dictated by the functional group attached to the ring. For example, in the case of amides and carboxylic acids, characteristic losses of neutral molecules like H₂O, CO, and fragments of the amide/acid group are observed.
A prime example is the fragmentation of 3,5-difluorobenzamide . Its EI mass spectrum is characterized by the following key fragments:
The fragmentation pathway for 3,5-difluorobenzamide can be visualized as follows:
Caption: Fragmentation of 3,5-Difluorobenzamide.
Comparative Analysis: 3,5-Difluoro- vs. Other Dihalo- Derivatives
A key aspect of structural elucidation is understanding how isomeric and analogous structures differ in their mass spectrometric behavior.
Comparison with other Difluorophenyl Isomers (e.g., 2,4- or 3,4-)
While the molecular weight and many fragment masses will be identical, the relative abundances of fragment ions can differ between difluorophenyl isomers. These differences arise from the varying stability of the intermediate ions and radicals, which are influenced by the relative positions of the fluorine atoms. For instance, the proximity of a fluorine atom to the site of fragmentation in an ortho or para isomer can lead to different rearrangement possibilities compared to the meta arrangement in the 3,5-isomer. Differentiating these isomers often requires careful analysis of the relative peak intensities and may be aided by tandem mass spectrometry (MS/MS) experiments.
Comparison with 3,5-Dichlorophenyl Derivatives
Replacing fluorine with chlorine atoms leads to predictable and significant changes in the mass spectrum.
Mass Shifts: The most obvious difference is the mass of the molecular ion and any chlorine-containing fragments. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a characteristic isotopic pattern for any ion containing chlorine. A molecule with two chlorine atoms, like a 3,5-dichlorophenyl derivative, will exhibit a distinctive M, M+2, M+4 peak cluster with an approximate intensity ratio of 9:6:1.[6] This isotopic signature is a powerful tool for confirming the presence and number of chlorine atoms. Fluorine, in contrast, is monoisotopic (¹⁹F), so fluorine-containing fragments appear as single peaks.
Fragmentation Propensity: The carbon-chlorine bond is weaker than the carbon-fluorine bond. Consequently, the loss of a chlorine radical (•Cl) is often a more favorable fragmentation pathway than the loss of a fluorine radical (•F).[3] This can lead to a more abundant [M-Cl]⁺ ion in the mass spectrum of a 3,5-dichlorophenyl derivative compared to the [M-F]⁺ ion in its difluoro analog.
The following table summarizes the key comparative points:
Fluorine's stronger inductive effect but also resonance donation
Chlorine has a weaker inductive effect and less effective resonance donation
Experimental Protocol: GC-MS Analysis of 3,5-Difluorophenyl Derivatives
This protocol provides a general framework for the analysis of volatile and semi-volatile 3,5-difluorophenyl derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.
Navigating Chiral Amine Synthesis: Ellman’s Auxiliary vs. Asymmetric Hydrogenation
Approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. The construction of these stereocenters is a fundamental challenge in drug discovery and process chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. The construction of these stereocenters is a fundamental challenge in drug discovery and process chemistry. As a Senior Application Scientist, I frequently guide development teams through the critical decision of selecting the optimal synthetic route for chiral amines. Two methodologies dominate this landscape: the stoichiometric use of Ellman’s auxiliary (tert-butanesulfinamide) and the catalytic Asymmetric Hydrogenation (AH) of imines or enamines.
This guide provides an objective, data-backed comparison of these two routes, exploring the mechanistic causality behind their experimental protocols, their scalability, and their respective roles in the pharmaceutical lifecycle.
Mechanistic & Strategic Overview
Ellman's Auxiliary (tert-Butanesulfinamide):
Introduced by Jonathan Ellman, this approach relies on a chiral auxiliary. The condensation of enantiopure tert-butanesulfinamide with an aldehyde or ketone yields a chemically stable, yet highly electrophilic, chiral sulfinyl imine. The subsequent nucleophilic addition (e.g., using Grignard reagents) is highly diastereoselective. The bulky tert-butyl group and the coordination of the organometallic reagent to the sulfinyl oxygen rigidly lock the transition state (typically a six-membered chair-like structure), directing the nucleophile to a single face of the imine. Acidic cleavage then releases the enantiopure amine, as detailed in 1[1].
Asymmetric Hydrogenation (AH):
AH is a catalytic process that relies on chiral transition metal complexes (typically Ir, Ru, or Rh) to reduce prochiral imines. The chirality is derived from the ligand (e.g., BINAP, Josiphos, or f-Binaphane) rather than a stoichiometric auxiliary. The metal coordinates the imine and facilitates an enantioselective hydride transfer. While highly atom-economical, imines are notoriously challenging substrates for AH due to E/Z isomerization, potential catalyst poisoning by the basic amine product, and hydrolytic instability, as reviewed in 2[2].
Workflow comparison of Ellman's auxiliary vs. asymmetric hydrogenation.
Comparative Analysis: Performance & Scalability
The choice between these methods is rarely about which chemistry is "better," but rather which is appropriate for the current stage of drug development[3].
Parameter
Ellman’s Auxiliary
Chiral Asymmetric Hydrogenation
Primary Use Case
Discovery, MedChem, early scale-up
Process chemistry, commercial manufacturing
Atom Economy
Low (requires stoichiometric auxiliary)
High (catalytic, H2 is the only reagent)
Development Time
Days to Weeks (highly predictable)
Months (extensive catalyst/ligand screening)
Equipment Needs
Standard glassware
High-pressure reactors (autoclaves)
Stereocontrol
Diastereoselective (dr typically >95:5)
Enantioselective (ee typically >90-99%)
Substrate Scope
Extremely broad (tolerates bulky groups)
Sensitive to steric hindrance and E/Z isomers
Cost per kg
High (auxiliary cost, waste disposal)
Low (once catalyst is optimized)
Deep Dive 1: Ellman’s Auxiliary (tert-Butanesulfinamide)
The Causality of the Protocol:
The success of Ellman's auxiliary lies in its predictability. The sulfinyl group serves a dual purpose: it activates the imine for nucleophilic attack (due to the electron-withdrawing nature of the sulfinyl group) and acts as a powerful stereodirecting group. The standard protocol utilizes Ti(OEt)4 as a Lewis acid and water scavenger during condensation, which prevents the hydrolysis of the imine while driving the equilibrium toward complete conversion.
Self-Validating Experimental Protocol: Synthesis of an α-Branched Chiral Amine
Imine Condensation: In an oven-dried flask under N2, dissolve the ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF. Add Ti(OEt)4 (2.0 equiv). Stir at room temperature for 12-24 hours.
Validation: Monitor via TLC/LC-MS. The reaction is complete when the ketone is consumed. Quench with brine; the resulting rapid formation of a white TiO2 precipitate confirms the successful consumption and quenching of the titanium reagent. Filter through Celite.
Diastereoselective Addition: Cool the purified sulfinyl imine solution (in CH2Cl2) to -48 °C. Dropwise add the Grignard reagent (R-MgX, 2.0 equiv).
Causality: The low temperature minimizes background uncoordinated addition and maximizes the energy difference between the competing diastereomeric transition states, ensuring a high diastereomeric ratio (dr).
Cleavage: Isolate the sulfinamide intermediate. Dissolve in MeOH and add 4M HCl in dioxane (2.0 equiv) at room temperature for 1 hour.
Validation: The cleavage of the bulky tert-butylsulfinyl group is rapid. Evaporate the solvent and precipitate the resulting chiral amine hydrochloride salt using diethyl ether. A clean white powder confirms successful deprotection and salt formation.
Deep Dive 2: Transition Metal-Catalyzed Asymmetric Hydrogenation
The Causality of the Protocol:
Asymmetric hydrogenation is the gold standard for commercial API manufacturing. For example, the synthesis of the Nav1.7 antagonist TV-45070 evolved from a discovery route using Ellman's auxiliary to a highly efficient commercial route using AH, as documented in 3[3]. The challenge with imines is their tendency to undergo E/Z isomerization, which can lead to racemic mixtures if the catalyst does not react significantly faster with one isomer. Iridium complexes with chiral phosphine-oxazoline (PHOX) or spiro-phosphine ligands are frequently employed because they provide a rigid chiral pocket that discriminates between the enantiotopic faces of the imine.
Self-Validating Experimental Protocol: AH of an N-Aryl Imine
Catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, dissolve the Ir precursor (e.g., [Ir(COD)Cl]2, 0.5 mol%) and the chiral ligand (e.g., (R)-f-Binaphane, 1.1 mol%) in anhydrous, degassed dichloromethane. Stir for 30 minutes to ensure complete complexation.
Substrate Loading: Add the prochiral imine (1.0 equiv) and a catalytic amount of iodine (I2, 5 mol%) to the catalyst solution.
Causality: I2 or acid additives are often crucial in Ir-catalyzed imine hydrogenation; they facilitate the formation of the active metal-hydride species and activate the imine via protonation/coordination, drastically lowering the activation energy barrier.
Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with H2 gas three times, then pressurize to 50 atm (750 psi). Stir at room temperature for 12-24 hours.
Validation: Monitor the pressure drop in the autoclave. A plateau in pressure indicates the cessation of hydrogen uptake, validating that the reaction has reached maximum conversion. Vent the reactor, filter the mixture through a short pad of silica to remove the metal catalyst, and analyze the enantiomeric excess (ee) via chiral HPLC.
Workflow Decision Logic
The transition from Medicinal Chemistry to Process Development often necessitates a shift in synthetic strategy. Ellman's auxiliary is the pragmatic choice for synthesizing libraries of drug candidates quickly (e.g., the discovery of the FDA-approved drug larotrectinib utilized Ellman's auxiliary[4]). However, as a drug advances to clinical trials, the cost of the stoichiometric auxiliary, poor atom economy, and the environmental impact of the waste drive process chemists to develop a catalytic AH route.
Decision logic for selecting the optimal chiral amine synthesis route.
Conclusion
For the Application Scientist, mastering both Ellman’s auxiliary and Asymmetric Hydrogenation is non-negotiable. Ellman’s chemistry provides the speed and reliability required to secure intellectual property and validate biological targets. Conversely, Asymmetric Hydrogenation provides the elegance, atom economy, and scalability necessary to bring a therapeutic to the global market efficiently.
References
Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010.
Wencel-Delord, J., et al.
"Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality." Pharmaceuticals, MDPI, 2023.
"Stereoselectivity Seems To Be the Hardest Word: Tracking the Evolution of Asymmetric API Syntheses from Medicinal Chemistry to Process Development." Thieme-connect, 2021.
IR Spectroscopy Characteristic Peaks for 5-Substituted Pyrrolidin-2-ones
Executive Summary The pyrrolidin-2-one (γ-lactam) scaffold is a ubiquitous pharmacophore in drug development, serving as the core for racetams, cotinine derivatives, and numerous peptidomimetics.[1] For researchers synth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrrolidin-2-one (γ-lactam) scaffold is a ubiquitous pharmacophore in drug development, serving as the core for racetams, cotinine derivatives, and numerous peptidomimetics.[1] For researchers synthesizing or characterizing these moieties, Infrared (IR) spectroscopy offers a rapid, non-destructive method for structural validation.[1]
This guide provides a technical comparison of the IR spectral characteristics of 5-substituted pyrrolidin-2-ones against unsubstituted and ring-expanded analogs. It focuses on the diagnostic Amide I (C=O) and Amide A (N-H) bands, elucidating how substitution at the C5 position (α-to-nitrogen) perturbs vibrational frequencies through inductive effects, steric hindrance, and hydrogen bonding networks.[1]
Mechanistic Foundations of Lactam IR Spectra
To accurately interpret the spectra of 5-substituted derivatives, one must first understand the baseline vibrational modes of the γ-lactam ring and the factors that shift them.
The Diagnostic Bands[2]
Amide I (C=O[1] Stretch): The most intense and diagnostic band.[2] In γ-lactams, ring strain forces the amide group into a cis conformation, increasing the double-bond character of the carbonyl compared to acyclic amides.
The substitution at the C5 position affects the Amide I band primarily through two mechanisms:
Electronic Effects (Inductive):
Electron-Withdrawing Groups (EWG) at C5: Withdraw electron density from the nitrogen atom.[2] This reduces the resonance contribution of the nitrogen lone pair to the carbonyl oxygen (N–C=O ↔ N⁺=C–O⁻).[2] Reduced resonance increases the C=O bond order (more ketone-like), shifting the absorption to higher wavenumbers .
Electron-Donating Groups (EDG) at C5: Slight increase in resonance donation, potentially shifting C=O to lower wavenumbers , though steric effects often dominate.[1]
Ring Strain (Geometric):
5-membered rings (γ-lactams) are more strained than 6-membered rings (δ-lactams), leading to a higher C=O frequency (~1700 cm⁻¹) compared to δ-lactams (~1660 cm⁻¹).
Visualization of Mechanistic Factors
Figure 1: Causal pathway showing how C5 substitution and ring strain dictate the Amide I carbonyl shift.
Comparative Analysis: 5-Substituted vs. Analogs
The following table synthesizes experimental data to highlight the diagnostic shifts. Note that "Solid" state data typically reflects intermolecular Hydrogen bonding, while "Vapor/Dilute" reflects the monomeric species.[2]
Table 1: Characteristic IR Peaks of Pyrrolidin-2-one Derivatives[3]
Baseline reference. High frequency due to ring strain relative to acyclic amides.
5-Alkyl Substituted
5-Methyl-2-pyrrolidinone
1690–1695 cm⁻¹
~3200 cm⁻¹
Alkyl groups are weak EDGs.[2] Minimal shift from parent, but steric bulk may disrupt H-bonding packing in solid state.[2]
5-EWG Substituted
Pyroglutamic Acid (5-COOH)
1650–1700 cm⁻¹ (Lactam)1710–1730 cm⁻¹ (Acid)
3100–3300 cm⁻¹ (Very Broad)
Complex Region: The lactam C=O often overlaps with the acid C=O. Strong H-bonding usually broadens and lowers the lactam band significantly.[2]
5-Heteroatom
5-Hydroxymethyl-2-pyrrolidinone
1680–1705 cm⁻¹
~3350 cm⁻¹ (OH & NH overlap)
Presence of distinct O-H stretch (broad, ~3350) and potential for intramolecular H-bonding between OH and C=O.
Ring Expanded
Piperidin-2-one (δ-Valerolactam)
1660–1680 cm⁻¹
3200–3300 cm⁻¹
Key Comparison: The 6-membered ring relieves strain, consistently shifting the C=O band to a lower wavenumber by ~20–30 cm⁻¹.
Detailed Comparative Insights
1. The "Ring Size" Check (5 vs. 6 Membered)
If your spectrum shows a strong carbonyl peak near 1660 cm⁻¹ , suspect a 6-membered ring (piperidinone) or an acyclic amide. A peak pushing 1700 cm⁻¹ is the hallmark of the strained 5-membered pyrrolidinone ring.
2. The "Pyroglutamic" Anomaly
In 5-carboxylic acid derivatives (like pyroglutamic acid), the inductive effect of the COOH group suggests a higher frequency shift. However, in the solid state (KBr pellet), these molecules form aggressive hydrogen-bonded dimers. This often drags the lactam C=O frequency down, sometimes merging it with the carboxylic acid C=O signal.[2]
Recommendation: To resolve these peaks, run the sample in a dilute solution (e.g., CHCl₃) to break intermolecular H-bonds. The lactam C=O should sharpen and shift up to ~1710–1720 cm⁻¹.[2]
3. 5-Alkyl Substitution
Substituting a methyl or phenyl group at C5 has a negligible electronic effect on the C=O frequency (± 5 cm⁻¹).[2] The primary utility of IR here is to confirm the integrity of the ring (presence of the 1700 cm⁻¹ band) and the presence of the N-H band (confirming no N-alkylation occurred).
Experimental Protocols
To ensure data integrity and avoid artifacts caused by moisture or concentration effects, follow these validated protocols.
Protocol 1: Solid State Analysis (Rapid ID)
Best for: Routine identification and purity checks.[1]
Preparation: Mix 1–2 mg of the 5-substituted pyrrolidinone with 100 mg of dry KBr powder. Grind to a fine powder.
Compression: Press into a transparent pellet using a hydraulic press (8–10 tons).
Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Validation: Ensure the N-H region (3200 cm⁻¹) is not obscured by water moisture (broad hump >3400 cm⁻¹). Dry the sample in a vacuum oven if necessary.[2]
Protocol 2: Dilution Study (Structural Characterization)
Best for: Distinguishing intramolecular vs. intermolecular Hydrogen bonding (e.g., in 5-hydroxymethyl derivatives).[1]
Solvent Choice: Use anhydrous Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄).[2] Note: CCl₄ is toxic but transparent in key regions; CHCl₃ is a safer alternative.
Stock Solution: Prepare a 0.1 M solution.
Serial Dilution: Prepare 0.01 M and 0.001 M dilutions.
Measurement: Use a liquid cell with CaF₂ windows (0.1 mm to 1.0 mm path length).
Analysis:
Intermolecular H-bonds: Peaks will shift to higher frequency and sharpen as concentration decreases.[2]
Intramolecular H-bonds: Peak position remains constant across dilutions.[2]
Workflow Visualization
Figure 2: Operational workflow for spectral validation of lactam derivatives.
References
NIST Chemistry WebBook. 2-Pyrrolidinone, 1-methyl- IR Spectrum.[2] National Institute of Standards and Technology.[2] Available at: [Link][1]
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020).[2] Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard Reference for Characteristic Group Frequencies).
PubChem. 5-Hydroxymethyl-2-pyrrolidinone Data.[2][5][10] National Library of Medicine.[2] Available at: [Link][1]
Comparison of bioactivity between fluorinated and non-fluorinated lactam analogs
Executive Summary This guide provides an in-depth technical comparison of fluorinated and non-fluorinated lactam analogs, designed for medicinal chemists and drug development professionals. It moves beyond generic observ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides an in-depth technical comparison of fluorinated and non-fluorinated lactam analogs, designed for medicinal chemists and drug development professionals. It moves beyond generic observations to analyze specific Structure-Activity Relationship (SAR) pairs, quantifying the impact of fluorine substitution on bioactivity, metabolic stability, and physicochemical properties.
The "Fluorine Effect" in lactam scaffolds is not merely about lipophilicity; it is a strategic tool for metabolic blocking , pKa modulation , and conformational restriction . This guide substantiates these mechanisms with experimental data from cholesterol absorption inhibitors (Ezetimibe) and biofilm-inhibiting lactams.
Mechanistic Comparison: The Fluorine Effect in Lactams
The introduction of fluorine into a lactam scaffold alters the molecule's electronic and steric landscape without significantly changing its size (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
Physicochemical Impact Table
Property
Non-Fluorinated Lactam
Fluorinated Lactam Analog
Mechanistic Impact
Bond Strength
C-H (approx. 98 kcal/mol)
C-F (approx. 116 kcal/mol)
Metabolic Stability: Resists oxidative metabolism by CYP450 enzymes (Metabolic Blocking).
Lipophilicity (LogP)
Lower
Higher (typically +0.2 to +0.5 per F)
Membrane Permeability: Enhanced passive transport across enterocytes or bacterial membranes.
Acidity (pKa)
Higher pKa (e.g., phenol OH)
Lower pKa (if F is adjacent)
Binding Affinity: Increases H-bond donor strength of neighboring groups (e.g., -OH, -NH).
Conformation
Flexible
Restricted
Entropy: Dipole-dipole interactions (C-F···C=O) can lock the bioactive conformation.
Case Study A: Cholesterol Absorption Inhibitors
Comparison: SCH 48461 (Non-Fluorinated) vs. Ezetimibe (SCH 58235, Fluorinated)
This is the definitive example of fluorine-driven lead optimization. SCH 48461, a non-fluorinated 2-azetidinone, was metabolically unstable and had moderate potency. Strategic fluorination at metabolic "soft spots" (para-phenyl positions) led to Ezetimibe.
Comparative Data: Potency & Stability[1][2]
Feature
SCH 48461 (Non-Fluorinated)
Ezetimibe (Fluorinated)
Fold Improvement
Structure
N-phenyl & C-phenyl with -OMe groups
N-phenyl & C-phenyl with -F groups
N/A
In Vivo Potency (Monkey)
ED₅₀ ~ 3 mg/kg/day
ED₅₀ < 0.01 mg/kg/day
>300x
Hamster ED₅₀
~2.0 mg/kg
0.04 mg/kg
50x
Metabolic Fate
Rapid oxidative demethylation
Metabolically stable to oxidation; excreted as glucuronide
High Stability
Causality Analysis:
The methoxy groups in SCH 48461 were sites of rapid metabolic O-demethylation. Replacing these with fluorine atoms blocked this degradation pathway (C-F bond strength) while simultaneously increasing the lipophilicity required for the drug to target the Niemann-Pick C1-Like 1 (NPC1L1) transporter in the brush border of the small intestine.
Case Study B: Biofilm Inhibition (Rubrolide Lactams)
Comparison: Non-fluorinated Rubrolide Lactams vs. Fluorinated Analogs[1][2]
Rubrolide-derived
-lactams are emerging as potent biofilm inhibitors against Staphylococcus aureus.[1][2][3] Fluorination has been shown to be critical for breaking the "activity ceiling" of non-fluorinated analogs.
Comparative Bioactivity Data[5][6][7][8][9]
Compound Variant
Substitution Pattern
S. aureus Biofilm IC₅₀ (µg/mL)
Interpretation
Base Analog
Non-fluorinated (H)
> 50 µg/mL
Inactive/Weak
Chloro-Analog
Ortho-Chlorine
~ 20 µg/mL
Moderate Activity
Fluoro-Analog
Para-Fluorine
0.9 – 3.3 µg/mL
Potent Inhibition
Causality Analysis:
The introduction of fluorine at the para-position of the benzylidene ring significantly enhanced biofilm inhibition.[2] This is attributed to increased lipophilicity allowing better penetration of the exopolysaccharide matrix of the biofilm, a barrier that often excludes more polar, non-fluorinated molecules.
Visualizing the Mechanism
The following diagram illustrates the "Metabolic Blocking" strategy used in the Ezetimibe case study, preventing CYP450-mediated oxidation.
Figure 1: Mechanism of metabolic blocking via fluorination. The C-F bond resists the oxidative cleavage that degrades non-fluorinated analogs.
Experimental Protocols
To validate these differences in your own laboratory, use the following standardized protocols.
Objective: Compare IC50 values for biofilm prevention (as seen in the Rubrolide case).
Workflow:
Culture: Grow S. aureus (ATCC 25923) in Tryptic Soy Broth (TSB) + 1% glucose overnight.
Seeding: Dilute culture to
CFU/mL. Add 100 µL to 96-well polystyrene plates.
Treatment: Add 100 µL of test compounds (Fluorinated vs. Non-F) at serial dilutions (0.1 – 100 µg/mL).
Incubation: Incubate statically at 37°C for 24 hours.
Staining:
Discard media and wash wells 3x with PBS (removes planktonic cells).
Fix with methanol (15 min). Air dry.
Stain with 0.1% Crystal Violet (15 min).
Wash with water. Solubilize dye with 33% Acetic Acid.
Quantification: Measure Absorbance at 595 nm (
).
Calculation: % Inhibition =
.
Optimization Workflow Visualization
The following DOT diagram outlines the decision-making process for introducing fluorine into a lactam scaffold during lead optimization.
Figure 2: Decision tree for applying fluorination in lactam lead optimization.
References
Rosenblum, S. B., et al. (1998). "Discovery of 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption." Journal of Medicinal Chemistry. Link
Pereira, U. A., et al. (2018). "Inhibitory Effect on Biofilm Formation of Pathogenic Bacteria Induced by Rubrolide Lactam Analogues." ACS Omega. Link
Van Heek, M., et al. (1997). "In vivo metabolism-based discovery of a potent cholesterol absorption inhibitor, SCH58235, in the rat and rhesus monkey through the identification of the active metabolites of SCH48461." Journal of Pharmacology and Experimental Therapeutics. Link
Bayer, A., et al. (2024).[4] "Fluorinated captopril analogues inhibit metallo-β-lactamases and facilitate structure determination of NDM-1 binding pose."[4] European Journal of Medicinal Chemistry. Link
Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry. Link
Assessing Enantiomeric Purity of (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one Using Chiral Shift Reagents
Executive Summary In the development of GABA-ergic modulators and kinase inhibitors, the enantiomeric purity of the lactam scaffold (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one is a critical quality attribute. While Chiral...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of GABA-ergic modulators and kinase inhibitors, the enantiomeric purity of the lactam scaffold (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one is a critical quality attribute. While Chiral HPLC is the industry standard for final release testing, it often creates bottlenecks during early-phase synthetic optimization due to the requirement for column screening and method development.
This guide details a high-throughput, "in-situ" alternative using Lanthanide Shift Reagents (LSRs) —specifically Eu(tfc)₃ . By exploiting the Lewis-basic carbonyl of the lactam ring, we can induce diastereomeric chemical shift non-equivalence ($ \Delta \Delta \delta $) in the $ ^1\text{H}
ee $) without the need for chromatographic separation.
Mechanistic Principles: The Lanthanide-Lactam Complex
To effectively use Chiral Shift Reagents (CSRs), one must understand the coordination chemistry involved. The target molecule contains two potential binding sites: the amide nitrogen and the carbonyl oxygen.
The Coordination Model
For 5-substituted pyrrolidin-2-ones, the carbonyl oxygen acts as the primary Lewis base. The amide nitrogen's lone pair is delocalized into the carbonyl system (resonance), significantly reducing its basicity.
When Eu(tfc)₃ (Europium(III) tris[3-(trifluoromethylhydroxymethylene)-d-camphorate]) is added to the solution, it functions as a Lewis acid. It accepts electron density from the lactam carbonyl, forming a rapid equilibrium complex.
The Chiral Environment: The Eu(tfc)₃ ligand shell is chiral. When the racemic or scalemic lactam binds, it forms diastereomeric complexes:
The Shift: The paramagnetic Europium ion induces a pseudocontact shift. Because Complex A and Complex B are diastereomers, the magnetic environment around the protons differs, causing initially overlapping signals to split.
The following diagram illustrates the competitive equilibrium and the specific binding site.
Figure 1: Equilibrium dynamics between the chiral lactam and the Europium shift reagent. The difference in stability constants (Kd) and geometry leads to signal splitting.
Comparative Analysis: NMR Shift Reagents vs. Chiral HPLC
Before adopting this protocol, researchers must weigh the trade-offs. NMR is superior for throughput during reaction optimization, while HPLC is required for GLP/GMP release.
Feature
Chiral HPLC (The Standard)
NMR with Eu(tfc)₃ (The Alternative)
Primary Mechanism
Physical separation on Chiral Stationary Phase (CSP)
Diastereomeric magnetic environment (In-situ)
Method Development
High: Requires screening columns (OD-H, AD-H, etc.) and mobile phases.
Low: Standard titration protocol works for most lactams.
Time per Sample
20–40 mins (run time) + equilibration.
5–10 mins (acquisition).
Sample Requirement
Low (< 1 mg).
Moderate (5–10 mg) to ensure high S/N.
Precision
High ($ \pm 0.1% $ error).
Moderate ($ \pm 1-2% $ error).
Cost
High (Columns: $1000+, Solvents).
Low (Reagent: $100/g, CDCl₃).
Limitations
UV-inactive impurities may co-elute (rare).
Line broadening; requires distinct protons.
Decision Rule: Use NMR/Eu(tfc)₃ for monitoring reaction progress (e.g., asymmetric hydrogenation or enzymatic resolution). Use Chiral HPLC for the final purity characterization of the isolated product.
Experimental Protocol
This protocol is optimized for (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one . The 3,5-difluoro substitution pulls electron density from the aromatic ring, making the aromatic signals distinct but potentially complex. The best "handle" for integration is the methine proton at C5 or the diastereotopic protons at C3/C4 .
Materials
Analyte: ~10 mg of 5-(3,5-Difluorophenyl)pyrrolidin-2-one.
Reagent: Eu(tfc)₃ (Sigma-Aldrich/Merck). Note: Store in a desiccator. Hydrolysis produces paramagnetic noise.
Solvent: CDCl₃ (99.8% D, neutralized with silver foil if acidic).
Step-by-Step Workflow
Baseline Acquisition:
Dissolve 10 mg of the lactam in 0.6 mL CDCl₃.
Acquire a standard $ ^1\text{H} $ NMR (16 scans).
Target Signal: Identify the triplet/multiplet for the H-5 methine (typically
4.5–5.0 ppm).
Titration (The "Shift"):
Add solid Eu(tfc)₃ directly to the NMR tube in increments of roughly 0.1 equivalents (approx. 2-3 mg).
Shake vigorously to dissolve.
Acquire spectrum after each addition.
Optimization:
Continue adding reagent until the H-5 signal splits into two distinct baselines-separated multiplets.
Typical Ratio: For lactams, 0.3 to 0.6 equivalents of Eu(tfc)₃ is usually sufficient.
Watchpoint: If peaks broaden too much (paramagnetic relaxation), you have added too much reagent. Dilute with more lactam solution.
Data Processing:
Phase and baseline correct the spectrum carefully.
Integrate the two separated multiplets corresponding to the H-5 proton.
Figure 2: Iterative titration workflow to optimize signal separation.
Results Interpretation & Calculation
The Spectrum
In the absence of the shift reagent, the H-5 proton appears as a triplet or doublet of doublets (dd) around 4.7 ppm. Upon adding Eu(tfc)₃:
Downfield Shift: The signal will move downfield (e.g., to 6.0–7.0 ppm) due to the paramagnetic effect.
Splitting: If the sample is racemic, the single multiplet will split into two equal multiplets (1:1 ratio). If the sample is enantiomerically enriched (e.g., (R)-isomer), one multiplet will be significantly larger.
Where $ A $ is the integration area of the resolved peaks.
Validation Check:
Ensure the integration of the aromatic region (3 protons) matches the total integration of the split H-5 peaks relative to the rest of the molecule. This confirms no signal suppression occurred.
References
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (The authoritative text on CSR methodology).
Parker, D. (1991).[8] "NMR determination of enantiomeric purity". Chemical Reviews, 91(7), 1441–1457. (Foundational review on mechanisms).
Sigma-Aldrich. (2024). Product Specification: (5S)-5-(3,5-difluorophenyl)pyrrolidin-2-one. (Confirmation of commercial availability and structure).
BenchChem. (2025).[1] A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR. (Comparative data on throughput and precision).